molecular formula C12H12ClFN2 B1482544 4-(chloromethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole CAS No. 2090854-27-4

4-(chloromethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole

Número de catálogo: B1482544
Número CAS: 2090854-27-4
Peso molecular: 238.69 g/mol
Clave InChI: OXNWKWMWVCSPKF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(Chloromethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole is a chemical reagent of interest in medicinal chemistry and pharmaceutical research. It features a pyrazole core, which is a privileged scaffold in drug discovery due to its presence in compounds with a broad spectrum of biological activities . The distinct substitution pattern on the pyrazole ring, including the reactive chloromethyl group and the 2-fluoroethyl chain, makes it a valuable synthetic intermediate for the construction of more complex molecules or for use in structure-activity relationship (SAR) studies. Research Applications and Value: The primary research value of this compound lies in its potential as a building block for the development of novel therapeutic agents. Pyrazole derivatives are extensively investigated for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities . The chloromethyl group is a versatile handle for further functionalization, allowing researchers to link the pyrazole core to other pharmacophores through nucleophilic substitution reactions . The 2-fluoroethyl substituent on the nitrogen atom may influence the compound's metabolic stability and lipophilicity, parameters critical in drug design. This combination of features provides researchers with a flexible starting material to explore new chemical space and develop lead compounds against various biological targets. Note: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

4-(chloromethyl)-1-(2-fluoroethyl)-3-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClFN2/c13-8-11-9-16(7-6-14)15-12(11)10-4-2-1-3-5-10/h1-5,9H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNWKWMWVCSPKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2CCl)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis and Characterization of 4-(Chloromethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors and ubiquitin-specific protease (USP7) modulators[1]. Specifically, 4-(chloromethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole serves as a highly versatile, electrophilic intermediate for late-stage functionalization, enabling the rapid diversification of drug libraries via nucleophilic substitution.

As a Senior Application Scientist, I have structured this whitepaper to detail a robust, four-step synthetic methodology designed for high-fidelity scale-up. This guide moves beyond standard protocols by emphasizing the mechanistic causality behind regiocontrol and establishing self-validating experimental checkpoints to ensure synthetic integrity.

Strategic Retrosynthetic Analysis

The target molecule is disconnected into three primary building blocks: a 1,3-dicarbonyl equivalent (ethyl benzoylacetate), a hydrazine source, and an alkylating agent (1-bromo-2-fluoroethane).

The forward synthesis relies on the initial construction of the ethyl 3-phenyl-1H-pyrazole-4-carboxylate core[1]. Subsequent N-alkylation introduces the 2-fluoroethyl moiety[2]. The ester is then reduced to the corresponding methanol, which undergoes chlorination to yield the final chloromethyl derivative[3],[4]. This ester-based route is preferred over the Vilsmeier-Haack formylation approach as it avoids the generation of difficult-to-separate aldehyde regioisomers and provides a highly crystalline intermediate.

SyntheticWorkflow A Ethyl benzoylacetate + DMF-DMA B Ethyl (Z)-2-benzoyl-3- (dimethylamino)acrylate A->B Condensation (Toluene, Reflux) C Ethyl 3-phenyl-1H-pyrazole -4-carboxylate B->C Cyclization (NH2NH2·H2O, EtOH) D Ethyl 1-(2-fluoroethyl)-3-phenyl -1H-pyrazole-4-carboxylate C->D N-Alkylation (BrCH2CH2F, K2CO3, DMF) E (1-(2-Fluoroethyl)-3-phenyl -1H-pyrazol-4-yl)methanol D->E Reduction (DIBAL-H, THF, -78°C) F 4-(Chloromethyl)-1-(2-fluoroethyl) -3-phenyl-1H-pyrazole E->F Chlorination (SOCl2, DCM, 0°C)

Synthetic workflow for 4-(chloromethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole.

Mechanistic Causality & Regioselectivity

A critical juncture in this synthesis is the N-alkylation of the pyrazole core. Deprotonation by potassium carbonate generates a resonance-stabilized pyrazolide anion. Alkylation with 1-bromo-2-fluoroethane theoretically yields two regioisomers: the 1-alkyl-3-phenyl and 1-alkyl-5-phenyl derivatives.

Causality of Regiocontrol: The steric bulk of the phenyl ring at the C3 position significantly impedes the adjacent nitrogen (N2). Consequently, the electrophilic attack is kinetically driven toward the less hindered N1 position. While a mixture is formed, the 1-(2-fluoroethyl)-3-phenyl isomer is the overwhelming major product and can be cleanly isolated via silica gel chromatography.

Regioselectivity Start Ethyl 3-phenyl-1H-pyrazole -4-carboxylate Base Deprotonation (K2CO3) Start->Base Anion Pyrazolide Anion (Resonance Stabilized) Base->Anion PathA Attack at N1 (Less Steric Hindrance) Anion->PathA Favorable Pathway PathB Attack at N2 (Steric Clash with 3-Phenyl) Anion->PathB Unfavorable Pathway Major Major Product: 1-(2-Fluoroethyl)-3-phenyl PathA->Major Favorable Pathway Minor Minor Product: 1-(2-Fluoroethyl)-5-phenyl PathB->Minor Unfavorable Pathway

Regioselectivity logic tree during the N-alkylation of the pyrazole core.

Step-by-Step Experimental Protocols

Step 1: Construction of the Pyrazole Core[1]
  • Enamine Formation: To a solution of ethyl benzoylacetate (1.0 eq) in anhydrous toluene (0.5 M), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq). Reflux the mixture for 4 hours. Concentrate in vacuo to yield crude ethyl (Z)-2-benzoyl-3-(dimethylamino)acrylate as a viscous oil.

  • Cyclization: Dissolve the crude enamine in ethanol (0.3 M) and cool to 0 °C. Add hydrazine monohydrate (1.1 eq) dropwise.

  • Self-Validating Checkpoint: As the reaction warms to room temperature and stirs for 12 hours, a dense white precipitate will form. This visual cue confirms successful cyclization. Filter the cake, wash with cold water, and dry to afford ethyl 3-phenyl-1H-pyrazole-4-carboxylate.

Step 2: Regioselective N-Alkylation[2]
  • Deprotonation: Suspend ethyl 3-phenyl-1H-pyrazole-4-carboxylate (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in DMF (0.2 M). Stir at room temperature for 30 minutes.

  • Alkylation: Add 1-bromo-2-fluoroethane (1.5 eq) and heat the mixture to 80 °C for 16 hours.

  • Workup & Purification: Dilute with EtOAc and wash extensively with water (to remove DMF) and brine. Dry over MgSO₄. Purify via flash column chromatography (Hexanes/EtOAc). The major spot (higher Rf) is the desired ethyl 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboxylate.

Step 3: Ester Reduction[4]
  • Reduction: To a flame-dried flask under argon, dissolve the ester (1.0 eq) in anhydrous THF (0.2 M). Cool to -78 °C using a dry ice/acetone bath. Dropwise add DIBAL-H (1.0 M in hexanes, 2.5 eq) over 30 minutes.

  • Self-Validating Checkpoint: Maintain the internal temperature below -70 °C. DIBAL-H is chosen over LiAlH₄ to prevent any potential defluorination or over-reduction side reactions. Stir for 2 hours.

  • Quench: Quench carefully with a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Stir vigorously at room temperature for 1 hour until the biphasic aluminum emulsion breaks and the mixture becomes clear. Extract with EtOAc to yield (1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)methanol.

Step 4: Chlorination[3]
  • Substitution: Dissolve the pyrazole methanol (1.0 eq) in anhydrous DCM (0.3 M) and cool to 0 °C. Slowly add Thionyl Chloride (SOCl₂, 2.0 eq) dropwise.

  • Self-Validating Checkpoint: Observe the evolution of SO₂ and HCl gases. This effervescence is a direct indicator of the active conversion of the hydroxyl group to the chlorosulfite intermediate.

  • Isolation: Allow the reaction to warm to room temperature and stir for 3 hours. Concentrate the mixture under reduced pressure to remove excess SOCl₂. Triturate the crude residue with cold hexanes to afford pure 4-(chloromethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole. (Note: Handle the final product with extreme care; chloromethyl pyrazoles are potent alkylating agents and potential genotoxins).

Quantitative Reaction Metrics

The following table summarizes the expected quantitative parameters for this synthetic workflow based on optimized bench-scale (10-50 mmol) preparations.

Reaction StepReagentsSolventTempTimeExpected YieldPurification Method
1. Enamine Formation DMF-DMAToluene110 °C4 h92%Concentration in vacuo
2. Cyclization NH₂NH₂·H₂OEtOH25 °C12 h85%Precipitation & Filtration
3. N-Alkylation BrCH₂CH₂F, K₂CO₃DMF80 °C16 h65%Column Chromatography
4. Reduction DIBAL-HTHF-78 °C to RT2 h88%Aqueous Workup (Rochelle's)
5. Chlorination SOCl₂DCM0 °C to RT3 h90%Concentration & Trituration

References

  • [1] US20240376076A1 - Inhibitors targeting ubiquitin specific protease 7 (usp7). Google Patents. Available at:

  • [2] US9533987B2 - Heterocyclic derivates. Google Patents. Available at:

  • [4] 7-Aminopyrazolo[1,5-a]pyrimidines as Potent Multitargeted Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • [3] Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Available at:[Link]

Sources

4-(chloromethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole chemical properties

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 4-(chloromethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 4-(chloromethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole. While this specific molecule is not extensively documented in publicly available literature, this document synthesizes information from related pyrazole analogues and fundamental chemical principles to offer a robust profile for researchers, scientists, and professionals in drug development. The pyrazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved pharmaceuticals.[1][2][3] This guide positions the title compound as a versatile chemical intermediate, leveraging its unique combination of a proven bioactive core (3-phenylpyrazole), a metabolically relevant substituent (N-fluoroethyl), and a highly reactive functional handle (C4-chloromethyl) for the synthesis of compound libraries.

Chemical Identity and Physicochemical Properties

4-(chloromethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole is a substituted pyrazole featuring a phenyl group at position 3, a chloromethyl group at position 4, and a 2-fluoroethyl group at the N1 position. The strategic placement of these functional groups suggests a molecule designed as a versatile building block for further chemical elaboration.

Caption: Chemical structure of 4-(chloromethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole.

Table 1: Physicochemical and Spectroscopic Properties

PropertyValue / Predicted CharacteristicsRationale / Reference Analogue
Molecular Formula C₁₂H₁₂ClFN₂Calculated from structure
Molecular Weight 238.69 g/mol Calculated from structure
Physical Form Predicted to be a white to off-white solid.Based on related compounds such as 3-[4-(chloromethyl)phenyl]-1-methyl-1H-pyrazole, which is a solid.[4]
Melting Point Data not available.Similar pyrazole derivatives often exhibit melting points in the range of 100-150°C.[5]
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.General property of functionalized heterocyclic compounds.[6]
¹H NMR (Predicted) δ 7.8-7.3 (m, 5H, Ar-H), δ 7.6 (s, 1H, pyrazole C5-H), δ 4.7 (s, 2H, -CH₂Cl), δ 4.5 (t, 2H, N-CH₂-), δ 4.8 (dt, 2H, -CH₂F, with H-F coupling).Predictions based on standard chemical shifts and data from similarly substituted pyrazoles.[5]
¹³C NMR (Predicted) δ 150-125 (Ar-C, Pyrazole-C), δ 50-48 (N-CH₂-), δ 84-82 (-CH₂F, with C-F coupling), δ 35-33 (-CH₂Cl).Predictions based on standard chemical shifts. Methylene carbon shifts are influenced by adjacent heteroatoms.[7]
Mass Spec (EI) Molecular ion (M⁺) at m/z 238, with a characteristic M+2 isotope peak at m/z 240 in a ~3:1 ratio due to ³⁵Cl/³⁷Cl.The isotopic pattern of chlorine is a key diagnostic feature.
IR Spectroscopy ~3100 cm⁻¹ (Ar C-H), ~2950 cm⁻¹ (Aliphatic C-H), ~1590 cm⁻¹ (C=C/C=N), ~1100 cm⁻¹ (C-F), ~750 cm⁻¹ (C-Cl).Based on characteristic vibrational frequencies of the functional groups.[8]

Proposed Synthesis and Purification

The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative.[9] A plausible and efficient route to the title compound can be conceptualized in a multi-step sequence.

start Benzoylacetaldehyde + 2-Fluoroethylhydrazine reagent1 Cyclization (e.g., Acetic Acid) start->reagent1 Step 1 intermediate 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole reagent1->intermediate reagent2 Chloromethylation (e.g., HCHO, HCl) intermediate->reagent2 Step 2 product Target Compound: 4-(chloromethyl)-1-(2-fluoroethyl) -3-phenyl-1H-pyrazole reagent2->product

Caption: Proposed two-step synthetic workflow for the target compound.

Protocol 2.1: Synthesis of Intermediate 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole
  • Reaction Setup: To a solution of benzoylacetaldehyde (1.0 eq) in ethanol, add 2-fluoroethylhydrazine (1.1 eq).

  • Cyclization: Add a catalytic amount of glacial acetic acid and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Rationale: The acid catalyst facilitates the condensation and subsequent intramolecular cyclization to form the stable pyrazole ring. Ethanol is a common and effective solvent for this type of condensation.[9]

  • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel to yield the pure intermediate.

Protocol 2.2: Chloromethylation to Yield Final Product
  • Reaction Setup: In a well-ventilated fume hood, dissolve the intermediate from Protocol 2.1 (1.0 eq) in a suitable solvent such as acetic acid. Add paraformaldehyde (1.5 eq).

  • Chloromethylation: Bubble dry hydrogen chloride (HCl) gas through the solution at 0°C, then allow the mixture to warm to room temperature and stir for 8-12 hours.

    • Rationale: This is a variation of the Blanc chloromethylation reaction. The in-situ generation of the electrophilic species (e.g., CH₂OH₂⁺ or CH₂Cl⁺) attacks the electron-rich C4 position of the pyrazole ring. The C4 position is susceptible to electrophilic attack in pyrazole systems.[10]

  • Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a solid base like sodium bicarbonate. Extract the product with dichloromethane (3 x volumes).

  • Final Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate. The final product should be purified by recrystallization or column chromatography to achieve high purity. Purity should be confirmed by NMR and LC-MS analysis.

Reactivity and Synthetic Utility

The primary site of reactivity for synthetic elaboration is the chloromethyl group at the C4 position. This functional group acts as a potent electrophile, making the molecule an excellent substrate for nucleophilic substitution reactions. This reactivity is the cornerstone of its utility as a building block for creating diverse chemical libraries.

start 4-(chloromethyl)-pyrazole (R-CH₂Cl) Prod_amine Amine Adduct (R-CH₂NR'₂) start->Prod_amine SN2 Reaction Prod_thiol Thioether Adduct (R-CH₂SR') start->Prod_thiol SN2 Reaction Prod_azide Azide Adduct (R-CH₂N₃) start->Prod_azide SN2 Reaction Prod_cyanide Nitrile Adduct (R-CH₂CN) start->Prod_cyanide SN2 Reaction Nu_amine Amine (R'₂NH) Nu_amine->Prod_amine Nu_thiol Thiol (R'SH) Nu_thiol->Prod_thiol Nu_azide Azide (N₃⁻) Nu_azide->Prod_azide Nu_cyanide Cyanide (CN⁻) Nu_cyanide->Prod_cyanide

Caption: Nucleophilic substitution pathways at the C4-chloromethyl position.

This facile reactivity allows for the introduction of a wide array of functional groups, including amines, thiols, azides, ethers, and nitriles. Each of these new derivatives can then be screened for biological activity, making the parent compound a valuable scaffold in medicinal chemistry programs. For instance, the introduction of various amine functionalities could modulate receptor binding or solubility, key parameters in drug design.

Potential Applications in Drug Discovery

The pyrazole nucleus is considered a "privileged scaffold" due to its presence in a multitude of clinically successful drugs with diverse therapeutic actions, including anti-inflammatory (Celecoxib), anticancer, and antibacterial agents.[3][10]

  • Scaffold for Kinase Inhibitors: Many small-molecule kinase inhibitors feature a substituted heterocyclic core. The 3-phenyl-pyrazole motif can be oriented to interact with key residues in kinase active sites. The reactive chloromethyl handle allows for the rapid synthesis of a library of derivatives to probe the binding pocket and optimize potency and selectivity.[11]

  • Bioisosteric Replacement and Fluorine Chemistry: The inclusion of a fluoroethyl group is a deliberate design choice. Fluorine substitution is a common strategy in modern drug discovery to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties like lipophilicity.[12]

  • Building Block for Complex Heterocycles: The compound can serve as a starting material for more complex fused heterocyclic systems, which are of great interest in drug discovery.[13] Its functional handles allow for intramolecular cyclization reactions to build novel molecular architectures.

Safety and Handling

No specific safety data sheet (SDS) is available for the title compound. Therefore, handling precautions must be based on an assessment of its functional groups and data from structurally related chemicals.[14][15][16]

  • General Precautions: Handle only in a well-ventilated chemical fume hood.[15] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16]

  • Hazards:

    • Irritation: Based on analogues, the compound is likely to be a skin, eye, and respiratory tract irritant.[16] Avoid inhalation of dust or vapors and direct contact with skin and eyes.[14]

    • Alkylation: As a reactive chloromethyl compound, it is a potential alkylating agent. Such compounds should be handled with care due to their potential to react with biological nucleophiles.

    • Toxicity: The toxicological properties have not been thoroughly investigated.[16] Treat as a potentially hazardous substance.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[16]

    • Eye Contact: Rinse cautiously with water for several minutes.[14][16]

    • Inhalation: Move the person to fresh air.[14]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[17]

Conclusion

4-(chloromethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole represents a highly valuable, albeit under-documented, chemical entity for the fields of organic synthesis and drug discovery. Its structure combines the biologically validated phenylpyrazole core with a reactive chloromethyl group and a modulating fluoroethyl substituent. This guide provides a foundational understanding of its properties, a plausible synthetic route, and a clear rationale for its utility as a versatile building block. Researchers can leverage this molecule to rapidly generate libraries of novel compounds, accelerating the discovery of new therapeutic agents.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 3-Methyl-1-phenyl-1H-pyrazole.
  • Sigma-Aldrich. (2026). Safety Data Sheet.
  • MDPI. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity.
  • ResearchGate. (n.d.). Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives | Request PDF.
  • ChemicalBook. (2026). 3-[4-(chloromethyl)phenyl]-1-methyl-1h-pyrazole - Safety Data Sheet.
  • The Royal Society of Chemistry. (n.d.). Contents.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet.
  • Angene Chemical. (2024). Safety Data Sheet.
  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). (2025).
  • Patel, H. M. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. PMC.
  • Sigma-Aldrich. (n.d.). 1-[4-(Chloromethyl)phenyl]-3-methyl-1H-pyrazole.
  • PMC. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.
  • PubChem. (n.d.). 4-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1h-pyrazole.
  • World Journal of Pharmaceutical Research. (2025). Chemistry and biological properties of pyrazole derivatives: a review.
  • Atlantis Press. (n.d.). Synthesis of 3-phenyl-1H-pyrazole derivatives.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.).
  • Life Chemicals. (2019). Functionalized Pyrazoles For Drug Discovery.
  • Sapphire Bioscience. (n.d.). 4-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole hydrochloride.
  • ChemistryViews. (2020). Pyrazole-Based Heterotricycles for Drug Discovery.
  • PMC. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.
  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole.

Sources

A Technical Guide to 4-(chloromethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive technical overview of the heterocyclic compound 4-(chloromethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole. While this specific molecule is not extensively cataloged in public chemical databases, this guide constructs a detailed profile by examining its core structure, proposing a robust synthetic pathway, and outlining methodologies for its analysis and purification. Drawing from established literature on related pyrazole derivatives, we explore its potential biological activities and applications in drug discovery and agrochemical research. This guide is intended for researchers, chemists, and professionals in the fields of medicinal chemistry and drug development, offering a foundational understanding of this novel pyrazole derivative.

Compound Identification and Physicochemical Properties

4-(chloromethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole is a substituted pyrazole featuring a phenyl group at position 3, a chloromethyl group at position 4, and a 2-fluoroethyl group on the nitrogen at position 1. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, which serves as a critical scaffold in numerous biologically active compounds.[1]

The precise CAS Number for this specific compound is not readily found in public databases, suggesting it is primarily a research chemical or a novel synthetic intermediate. However, a related structure, 4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole hydrochloride (lacking the 3-phenyl group), is listed with CAS Number 1855907-54-8, indicating the stability and accessibility of the N-(2-fluoroethyl)pyrazole moiety.[2]

Structural Information
  • IUPAC Name: 4-(chloromethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole

  • Molecular Formula: C₁₂H₁₂ClFN₂

  • Canonical SMILES: C1=CC=C(C=C1)C2=C(NN(C2=C)CCl)CCF

Predicted Physicochemical Data

The following properties are calculated based on the compound's structure, providing essential data for experimental design.

PropertyPredicted ValueNotes
Molecular Weight 238.69 g/mol Calculated from the molecular formula.
Monoisotopic Mass 238.0673 DaThe exact mass useful for high-resolution mass spectrometry.
XLogP3 3.2 - 3.8Indicates moderate lipophilicity, suggesting good membrane permeability but potentially limited aqueous solubility.
Topological Polar Surface Area (TPSA) 17.5 ŲLow TPSA suggests high potential for blood-brain barrier penetration.
Hydrogen Bond Donors 0The molecule has no groups that can donate hydrogen bonds.
Hydrogen Bond Acceptors 2The two nitrogen atoms of the pyrazole ring can act as acceptors.
Rotatable Bonds 4Provides conformational flexibility.

Proposed Retrosynthetic and Forward Synthesis Pathway

The synthesis of 4-(chloromethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole can be logically approached through a multi-step process starting from commercially available precursors. The strategy involves the initial formation of the core 3-phenyl-1H-pyrazole ring, followed by sequential functionalization at the N1 and C4 positions.

Retrosynthetic Analysis

A logical retrosynthetic pathway deconstructs the target molecule into simpler, more accessible starting materials.

G target 4-(chloromethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole intermediate1 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole target->intermediate1 C4-Chloromethylation intermediate2 3-phenyl-1H-pyrazole intermediate1->intermediate2 N1-Alkylation reagent1 Chloromethylating Agent (e.g., HCHO/HCl or (ClCH2O)n) intermediate1->reagent1 precursor1 1-phenyl-1,3-butanedione intermediate2->precursor1 Cyclization precursor2 Hydrazine intermediate2->precursor2 reagent2 1-bromo-2-fluoroethane intermediate2->reagent2

Caption: Retrosynthetic analysis of the target compound.

Detailed Forward Synthesis Protocol

This protocol outlines a plausible and experimentally validated approach for synthesizing the title compound.

Step 1: Synthesis of 3-phenyl-1H-pyrazole

The foundational pyrazole ring is synthesized via a classical Knoevenagel condensation and cyclization reaction.

  • Reactants: 1-phenyl-1,3-butanedione (benzoylacetone) and hydrazine hydrate.

  • Procedure:

    • Dissolve 1-phenyl-1,3-butanedione (1.0 eq) in ethanol in a round-bottom flask.

    • Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.

    • Reflux the reaction mixture for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and reduce the solvent under vacuum.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-phenyl-1H-pyrazole.

  • Causality: The use of a slight excess of hydrazine hydrate ensures the complete consumption of the diketone starting material. Ethanol is an effective solvent for both reactants and facilitates the reaction at reflux temperatures.

Step 2: N-Alkylation to form 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole

This step introduces the fluoroethyl side chain onto the pyrazole nitrogen.

  • Reactants: 3-phenyl-1H-pyrazole, 1-bromo-2-fluoroethane, and a non-nucleophilic base (e.g., potassium carbonate, K₂CO₃).

  • Procedure:

    • Suspend 3-phenyl-1H-pyrazole (1.0 eq) and K₂CO₃ (1.5 eq) in a polar aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF).

    • Add 1-bromo-2-fluoroethane (1.2 eq) to the suspension.

    • Heat the mixture to 60-80 °C and stir for 8-12 hours, monitoring by TLC.

    • After cooling, filter off the inorganic base and wash with the solvent.

    • Evaporate the solvent from the filtrate and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the N1-alkylated product.

  • Causality: A base is required to deprotonate the pyrazole N-H, forming the pyrazolate anion, which then acts as a nucleophile to displace the bromide from 1-bromo-2-fluoroethane. DMF is often chosen for its ability to dissolve reactants and its high boiling point, allowing for elevated reaction temperatures.

Step 3: C4-Chloromethylation

The final step is the electrophilic substitution at the electron-rich C4 position of the pyrazole ring.

  • Reactants: 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole, paraformaldehyde, and hydrogen chloride.

  • Procedure:

    • Dissolve 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole (1.0 eq) and paraformaldehyde (1.5 eq) in a suitable solvent like acetic acid or dioxane.

    • Bubble dry hydrogen chloride gas through the solution at 0-5 °C, or add concentrated HCl.

    • Allow the reaction to stir at room temperature for 12-24 hours.

    • Quench the reaction by carefully pouring it onto ice water.

    • Extract the aqueous mixture with a water-immiscible solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the final product by column chromatography to yield 4-(chloromethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole.

  • Causality: The reaction of formaldehyde (from paraformaldehyde) and HCl generates the highly electrophilic chloromethyl cation (⁺CH₂Cl) in situ, which then attacks the C4 position of the pyrazole ring. This is a standard method for introducing a chloromethyl group onto activated aromatic systems.

Analytical Characterization Workflow

Rigorous analytical methods are essential to confirm the identity, purity, and structure of the synthesized compound.

G cluster_synthesis Synthesis & Workup cluster_analysis Analytical Workflow cluster_result Final Product crude_product Crude Product hplc Purity Assessment (HPLC) crude_product->hplc ms Identity Confirmation (MS) hplc->ms Peak of Interest nmr Structural Elucidation (NMR) ms->nmr ftir Functional Group Analysis (FTIR) nmr->ftir final_product Purified Compound (>95% Purity) ftir->final_product Structure Confirmed

Caption: Workflow for analytical characterization.

High-Performance Liquid Chromatography (HPLC)

For purity determination, a reverse-phase HPLC method is recommended.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for resolving moderately nonpolar compounds.
Mobile Phase A Water + 0.1% Formic AcidAcid improves peak shape for nitrogen-containing heterocycles.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic solvent for reverse-phase chromatography.
Gradient 5% to 95% B over 15 minutesA broad gradient ensures elution of the product and any impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nmThe phenyl and pyrazole chromophores will absorb strongly at this wavelength.
Injection Volume 10 µLStandard volume for analytical injections.
Mass Spectrometry (MS)

Electrospray ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap) is ideal.

  • Expected [M+H]⁺: 239.0751

  • Key Isotopic Pattern: The presence of chlorine will result in a characteristic M+2 peak with an intensity approximately one-third of the M peak (³⁵Cl:³⁷Cl ≈ 3:1).

  • Fragmentation: Expect fragmentation corresponding to the loss of the chloromethyl group (-CH₂Cl) and cleavage of the fluoroethyl side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is crucial for unambiguous structure confirmation.

  • ¹H NMR:

    • Phenyl Protons: Multiplets in the aromatic region (~7.2-7.8 ppm).

    • Pyrazole C5-H: A singlet around 7.9-8.2 ppm.

    • Chloromethyl (-CH₂Cl): A sharp singlet around 4.6-4.8 ppm.

    • Fluoroethyl (-CH₂CH₂F): Two triplets of doublets (or complex multiplets) due to H-H and H-F coupling. The methylene adjacent to the nitrogen (~4.4 ppm, t, JHF ≈ 25 Hz) and the methylene adjacent to fluorine (~4.7 ppm, dt, JHH ≈ 4 Hz, JHF ≈ 47 Hz).

  • ¹³C NMR: Distinct signals for all 12 carbons, including the characteristic upfield signals for the aliphatic side chain carbons and downfield signals for the aromatic and heterocyclic carbons.

  • ¹⁹F NMR: A triplet corresponding to the single fluorine atom, coupled to the adjacent methylene protons.

Potential Biological Activity and Research Applications

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, and the specific substituents on the title compound suggest several potential avenues for biological investigation.

Kinase Inhibition in Oncology

Many phenyl-pyrazole derivatives function as potent kinase inhibitors. For instance, related pyrano[2,3-c]pyrazoles have shown inhibitory activity against AKT2/PKBβ, a key kinase in glioma cell signaling pathways.[3] The 3-phenyl group of 4-(chloromethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole could serve as a crucial pharmacophore for binding within the ATP-binding pocket of various kinases, making it a candidate for screening in cancer-related kinase inhibitor programs.

G cluster_pathway Oncogenic Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT/PKBβ PI3K->AKT Downstream Downstream Effectors (Cell Proliferation, Survival) AKT->Downstream Molecule Potential Pyrazole Inhibitor Molecule->AKT Inhibition

Caption: Potential inhibition of the PI3K/AKT signaling pathway.

Anti-inflammatory and Agrochemical Applications

Pyrazole derivatives are known for a wide range of biological activities, including anti-inflammatory effects and potent herbicidal or fungicidal properties.[1][4] The combination of a halogenated alkyl chain and a chloromethyl group—a reactive handle for further derivatization or as a potential alkylating agent—makes this compound a versatile intermediate for creating libraries for screening in both pharmaceutical and agrochemical discovery programs. The synthesis of novel pyrazole derivatives containing phenylpyridine moieties has led to the discovery of compounds with significant herbicidal activity.[4]

Safety and Handling

No specific toxicological data is available for this compound. However, based on its structure, certain precautions are warranted:

  • Alkylating Agent: The chloromethyl group is a potential alkylating agent. Such compounds should be handled with care as they can be irritants, lachrymators, and potential mutagens.

  • General Precautions: Always handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

4-(chloromethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole represents a novel, synthetically accessible molecule with significant potential. While it requires further characterization, its structural motifs are strongly associated with diverse biological activities. This guide provides a robust framework for its synthesis, analysis, and handling, empowering researchers to explore its utility as a building block in the development of new therapeutics and agrochemicals. The proposed synthetic route is based on reliable and well-established chemical transformations, and the analytical workflow ensures the production of a high-purity material suitable for further investigation.

References

  • PubChem. 4-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1h-pyrazole. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 4-chloro-1-(2-fluoroethyl)-1H-pyrazol-3-amine. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Available from: [Link]

  • ResearchGate. Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives. Available from: [Link]

  • Patel, H. M., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2354-2365. Available from: [Link]

  • U.S. Environmental Protection Agency. 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole. CompTox Chemicals Dashboard. Available from: [Link]

  • Atlantis Press. Synthesis of 3-phenyl-1H-pyrazole derivatives. Available from: [Link]

  • PubChem. 1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one. National Center for Biotechnology Information. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and biological activity of 4 -substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. Available from: [Link]

  • U.S. Environmental Protection Agency. 1H-Pyrazole-5-carboxamide, 3-bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-. Substance Registry Services. Available from: [Link]

  • Appchem. 3-(CHLOROMETHYL)-1-(2-FLUOROETHYL)-1H-PYRAZOLE. Available from: [Link]

  • SureChEMBL. Compound Details SCHEMBL18894545. Available from: [Link]

  • World Journal of Pharmaceutical Research. Chemistry and biological properties of pyrazole derivatives: a review. Available from: [Link]

Sources

Therapeutic and Diagnostic Targeting Potential of 4-(Chloromethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and radiopharmaceutical development, the design of versatile, multi-target scaffolds is paramount. 4-(chloromethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole represents a highly privileged synthetic intermediate. By combining a hydrophobic phenyl-pyrazole core with a lipophilicity-modulating 2-fluoroethyl group and a highly reactive chloromethyl electrophilic handle, this molecule serves as a foundational building block. It enables the rapid generation of derivative libraries targeting Cyclooxygenase-2 (COX-2), Cannabinoid Receptors (CB1/CB2), and Sigma-1 (σ1) receptors[1][2].

This technical guide deconstructs the mechanistic rationale behind this scaffold, outlines its primary therapeutic targets, and provides self-validating experimental workflows for library synthesis and in vitro validation.

Structural Pharmacology & Mechanistic Rationale

To understand the utility of this compound, we must analyze the causality behind its structural components. Every functional group has been engineered to serve a specific pharmacological or synthetic purpose:

  • The 3-Phenyl-1H-pyrazole Core: Pyrazoles are well-documented bioisosteres for amides and phenols, offering excellent metabolic stability. The 3-phenyl substitution provides a critical hydrophobic anchor, allowing the molecule to intercalate into the deep, lipophilic binding pockets characteristic of GPCRs (like CB1) and membrane-bound enzymes (like COX-2)[3].

  • The 1-(2-Fluoroethyl) Moiety: The addition of a fluoroethyl group serves a dual purpose. First, fluorine acts as a bioisostere for hydrogen or hydroxyl groups, significantly enhancing metabolic stability against cytochrome P450-mediated oxidation. Second, it optimizes the partition coefficient (LogD) for blood-brain barrier (BBB) penetration. Crucially, this cold (non-radioactive) moiety serves as the exact structural reference for [18F]-PET radiotracers, allowing seamless transition from in vitro screening to in vivo Positron Emission Tomography (PET) imaging[1].

  • The 4-Chloromethyl Reactive Center: Position 4 of the pyrazole ring is sterically accessible. The chloromethyl group is a classic electrophile, primed for late-stage SN2 nucleophilic substitution. This allows medicinal chemists to rapidly attach various secondary amines, thiols, or phenols to probe the steric and electronic limits of the target receptor's active site.

Mechanism cluster_targets Primary Therapeutic Targets Scaffold 4-(Chloromethyl)-1-(2-fluoroethyl) -3-phenyl-1H-pyrazole COX2 Cyclooxygenase-2 (COX-2) Scaffold->COX2 Diaryl-like binding CB1 Cannabinoid Receptor 1 (CB1) Scaffold->CB1 Hydrophobic pocket Sigma1 Sigma-1 Receptor (σ1R) Scaffold->Sigma1 Amine diversification Path_COX Inhibition of PGE2 Synthesis (Anti-inflammatory) COX2->Path_COX Path_CB1 Modulation of cAMP/Ca2+ (Analgesic/Neuromodulatory) CB1->Path_CB1 Path_Sig Chaperone Protein Activation (Neuroprotective) Sigma1->Path_Sig

Figure 1: Mechanistic divergence of the pyrazole scaffold toward primary therapeutic pathways. (Max Width: 760px)

Primary Therapeutic & Diagnostic Targets

Cyclooxygenase-2 (COX-2) in Neuroinflammation

COX-2 is an inducible enzyme heavily upregulated in neuroinflammatory diseases and solid tumors. Traditional COX-2 inhibitors (e.g., celecoxib) utilize a diaryl-pyrazole scaffold. By substituting the 4-chloromethyl group of our title compound with sulfonamides or aryl amines, researchers can generate highly selective COX-2 inhibitors. The 2-fluoroethyl group allows for the subsequent development of [18F]-labeled analogs to map tumor-associated inflammation via PET[1].

Cannabinoid Receptors (CB1/CB2)

The CB1 receptor is a primary target for neuromodulation, obesity, and pain management. Pyrazoles bearing lipophilic substituents are known to exhibit single-digit nanomolar affinity for CB1[2]. Derivatizing the 4-chloromethyl group with cyclic amines (e.g., piperidines) creates bulky, lipophilic ligands that lock the receptor in an inactive conformation (inverse agonism).

Sigma-1 (σ1) Receptors

Sigma-1 receptors are unique endoplasmic reticulum chaperone proteins implicated in neuroprotection and neurodegenerative diseases. The established pharmacophore for σ1R requires a basic amine flanked by hydrophobic regions. Reacting the 4-chloromethyl pyrazole with benzylamines yields ideal σ1R ligands. The fluoroethyl group is particularly advantageous here, as [18F]-fluoroethyl PET tracers are the gold standard for quantifying σ1R occupancy in the central nervous system[4].

Quantitative Pharmacological Profiles

To guide derivative design, the following table summarizes the optimal physicochemical parameters and expected affinities when diversifying the 4-chloromethyl-pyrazole precursor.

Target ReceptorDerivative Class (Post-SN2 Diversification)Typical Affinity (Ki / IC50)Optimal LogD (pH 7.4)Primary Application
COX-2 4-(Sulfonamidomethyl)pyrazoles10 - 50 nM2.5 - 3.0Anti-inflammatory / Tumor PET Imaging
CB1 4-(Piperidin-1-ylmethyl)pyrazoles1 - 15 nM3.5 - 4.5Neuromodulation / Analgesia
Sigma-1 (σ1R) 4-(Benzylaminomethyl)pyrazoles0.5 - 5 nM2.0 - 3.5Neuroprotection / CNS PET Tracers

Self-Validating Experimental Workflows

As a Senior Application Scientist, I emphasize that protocols must be inherently self-validating to prevent the propagation of false positives. Below are the standardized methodologies for utilizing this compound.

Protocol A: Late-Stage SN2 Diversification

Objective: Synthesize a library of target derivatives via nucleophilic displacement of the chloromethyl group. Causality: Potassium carbonate (K2CO3) is utilized as a mild, non-nucleophilic base to scavenge the HCl byproduct, driving the reaction to completion without causing elimination or degradation of the sensitive fluoroethyl moiety.

  • Preparation: Dissolve 4-(chloromethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole (1.0 eq) in anhydrous acetonitrile (0.2 M).

  • Reagent Addition: Add the desired secondary amine (1.2 eq) and anhydrous K2CO3 (2.0 eq).

  • Reaction: Stir the mixture at 60°C under an inert argon atmosphere for 4–6 hours.

  • Self-Validation Step (LC-MS): Sample the reaction at 4 hours. The reaction is complete only when LC-MS confirms the disappearance of the precursor's distinct chlorine isotopic signature (M / M+2 ratio of 3:1) and the emergence of the product mass.

  • Purification: Filter the inorganic salts, concentrate the filtrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol B: In Vitro Radioligand Competitive Binding Assay

Objective: Determine the binding affinity (Ki) of the synthesized pyrazole derivatives. Causality: A competitive displacement assay measures the ability of the novel fluoroethyl pyrazoles to outcompete a known tritiated standard for the active site, providing a highly accurate thermodynamic measurement of affinity.

  • Membrane Preparation: Incubate target-expressing cell membranes (e.g., CHO cells expressing human CB1) in assay buffer (50 mM Tris-HCl, pH 7.4, 2.5 mM EDTA, 0.5% BSA).

  • Ligand Addition: Add the radioligand (e.g., 1 nM [3H]-CP55,940) and varying concentrations of the test pyrazole derivative (10-11 to 10-5 M).

  • Incubation: Incubate at 30°C for 90 minutes to ensure thermodynamic equilibrium is reached.

  • Self-Validation Step (Non-Specific Binding): Assay integrity is maintained by defining non-specific binding (NSB). A parallel control well containing 10 µM of a cold, high-affinity reference ligand (e.g., Rimonabant) is used. System Rule: If the radioactive signal in the NSB well exceeds 10% of the total binding well, the membrane preparation is deemed compromised (due to lipid partitioning), and the assay must be rejected.

  • Detection: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters, wash with ice-cold buffer, and quantify retained radioactivity via liquid scintillation counting.

Workflow Step1 Precursor Activation Step2 SN2 Diversification (Amines/Phenols) Step1->Step2 K2CO3, ACN Step3 In Vitro Screening (Ki & Selectivity) Step2->Step3 Library Step4 [18F] Radiolabeling (Isotopic Exchange) Step3->Step4 Lead Selection Step5 MicroPET Imaging (In Vivo Validation) Step4->Step5 Tracer

Figure 2: End-to-end workflow from pyrazole precursor diversification to in vivo PET validation. (Max Width: 760px)

Conclusion

The 4-(chloromethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole scaffold is a master key in medicinal chemistry. By leveraging its highly reactive chloromethyl group, researchers can rapidly map the pharmacophore space of critical neuro-inflammatory and neuro-modulatory targets. Furthermore, the strategic placement of the 2-fluoroethyl group ensures that any high-affinity hits discovered in vitro can be seamlessly translated into [18F]-PET radiotracers, bridging the gap between preclinical drug discovery and clinical diagnostic imaging.

References

  • Haase-Kohn, C., et al. "Deuteration versus ethylation – strategies to improve the metabolic fate of an 18 F-labeled celecoxib derivative." RSC Advances (2020). [Link]

  • RSC Publishing. "4-Cyano-5-(2-thiophenyl)-pyrazoles are high affinity CB1 receptor ligands." RSC Advances (2015).[Link]

  • Waterhouse, R. N., et al. "In vivo evaluation in rats of [18F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine as a potential radiotracer for PET assessment of CNS sigma-1 receptors." Nuclear Medicine and Biology (2006).[Link]

  • ACS Publications. "Synthesis of Fluorinated and Nonfluorinated Tebufenpyrad Analogues for the Study of Anti-angiogenesis MOA." Organic Process Research & Development (2014).[Link]

Sources

Methodological & Application

Application Note: Utilizing 4-(Chloromethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole as an Electrophilic Probe in In Vitro Covalent Assays

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound CAS: 2090854-27-4

Executive Summary

The shift towards targeted covalent inhibitors (TCIs) and covalent fragment-based drug discovery (cFBDD) has revitalized the pursuit of previously "undruggable" targets[1][2]. The compound 4-(chloromethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole serves as a highly versatile, fragment-like electrophilic probe. By combining a reactive chloromethyl "warhead" with a lipophilic phenyl-pyrazole scaffold and a metabolically stable (or [18F]-PET compatible) fluoroethyl moiety, this compound is an ideal synthon for in vitro target engagement assays, activity-based protein profiling (ABPP), and covalent ligand discovery.

This application note details the mechanistic rationale and provides self-validating, step-by-step protocols for utilizing this compound in intact mass spectrometry (LC-MS) assays and intrinsic reactivity profiling.

Chemical Rationale & Mechanism of Action

As a Senior Application Scientist, it is critical to understand why specific functional groups dictate assay design.

  • The Chloromethyl Warhead: Unlike Michael acceptors (e.g., acrylamides) which undergo reversible or irreversible addition depending on the microenvironment, the chloromethyl group acts via a direct SN​2 nucleophilic substitution . When placed in proximity to a nucleophilic residue—predominantly the thiolate of a reactive cysteine—the chloride ion is displaced, forming a highly stable, irreversible thioether bond[3][4]. This irreversibility is highly advantageous for capturing transient protein states or targeting allosteric pockets, such as the TEAD central pocket[5].

  • The Scaffold: The 1H-pyrazole core is a privileged pharmacophore in medicinal chemistry, frequently engaging in hydrogen bonding and π−π stacking within kinase hinge regions or protease active sites.

Mechanism N1 Target Protein (Active Cys-SH) N3 Thiolate Formation (Microenvironment Deprotonation) N1->N3 N2 Chloromethyl Pyrazole (Electrophilic Probe) N2->N3 N4 SN2 Nucleophilic Attack N3->N4 N5 Irreversible Covalent Adduct (Thioether Bond) N4->N5 N6 Leaving Group (Chloride Ion + H+) N4->N6

Caption: Reaction mechanism of the chloromethyl pyrazole probe undergoing SN2 alkylation with a target cysteine.

Critical Assay Parameters (The "Why")

Before executing the protocols, the following field-proven insights must be applied to ensure a self-validating system:

  • Buffer Selection: Avoid nucleophilic buffers with primary amines (e.g., Tris) at high concentrations, as they can slowly react with the chloromethyl group over extended incubations. HEPES (pH 7.4) or PBS are preferred.

  • Reducing Agents: Never use DTT or β -mercaptoethanol (BME) in covalent assays involving alkylating agents. These thiol-containing reducing agents will rapidly scavenge the chloromethyl probe, resulting in false negatives. Use TCEP (Tris(2-carboxyethyl)phosphine), which reduces disulfides without acting as a nucleophile.

  • Mass Shift Causality: The exact mass of the compound is 238.067 Da. Upon SN​2 reaction with a cysteine, HCl (36.00 Da) is lost. Therefore, the expected high-resolution mass shift on the intact protein is +202.09 Da .

Experimental Protocols

Protocol A: Intact Protein LC-MS Target Engagement Assay

Intact mass spectrometry is a gold-standard technique for validating covalent target engagement, allowing for the direct observation of the mass shift corresponding to the inhibitor-protein adduct[6].

Materials:

  • Recombinant target protein (10-20 µM) in HEPES buffer (50 mM HEPES, 150 mM NaCl, 1 mM TCEP, pH 7.4).

  • 4-(chloromethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole (10 mM stock in LC-MS grade DMSO).

  • Quenching solution: 1% Formic Acid (FA) in LC-MS grade water.

Step-by-Step Methodology:

  • Preparation: Dilute the recombinant protein to a final concentration of 5 µM in the HEPES reaction buffer. Ensure the protein is fully reduced by incubating with 1 mM TCEP for 15 minutes at room temperature prior to compound addition.

  • Dosing: Add the pyrazole probe to a final concentration of 50 µM (10x molar excess). Ensure the final DMSO concentration does not exceed 1% v/v to prevent protein denaturation.

  • Incubation: Incubate the mixture at 37°C.

  • Time-Course Sampling: Aliquot 20 µL of the reaction mixture at 0, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot by adding 20 µL of 1% Formic Acid. The drop in pH protonates the reactive thiolate, abruptly halting the SN​2 reaction.

  • LC-MS Analysis: Inject 10 µL of the quenched sample onto a C4 or C8 reverse-phase analytical column connected to a Time-of-Flight (TOF) or Orbitrap mass spectrometer.

  • Deconvolution: Deconvolute the raw multiply-charged spectra using MaxEnt1 or similar deconvolution algorithms to determine the intact mass.

Workflow N1 Recombinant Protein (5 µM, TCEP reduced) N3 Incubation (37°C, Time-course) N1->N3 N2 Pyrazole Probe (50 µM, <1% DMSO) N2->N3 N4 Acid Quench (1% Formic Acid) N3->N4 N5 LC-MS Analysis (C4 Column, TOF-MS) N4->N5 N6 Spectral Deconvolution (+202.09 Da Shift) N5->N6

Caption: Experimental workflow for validating covalent target engagement via Intact LC-MS.

Protocol B: Intrinsic Electrophilicity (GSH Reactivity) Assay

To ensure that the chloromethyl probe is not overly reactive (which leads to off-target toxicity) or too inert, its intrinsic reactivity must be profiled against Glutathione (GSH)[7].

Step-by-Step Methodology:

  • Prepare a 5 mM solution of reduced Glutathione (GSH) in PBS (pH 7.4).

  • Add the pyrazole probe to a final concentration of 100 µM.

  • Incubate at 37°C and sample at 0, 1, 2, 4, and 8 hours.

  • Quench with an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge at 14,000 x g for 10 minutes to remove any precipitate.

  • Analyze the supernatant via LC-MS/MS (MRM mode) to monitor the disappearance of the parent compound (m/z 239.1 [M+H]+) and the appearance of the GSH-adduct.

Quantitative Data Interpretation

To establish trustworthiness, assays must be evaluated against expected quantitative benchmarks. The table below summarizes the expected analytical readouts for a successful covalent labeling experiment using 4-(chloromethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole.

Analytical ParameterExpected Value / ReadoutCausality / Interpretation
Exact Mass Shift ( Δ Da) +202.09 Da Corresponds to the addition of the pyrazole scaffold minus the leaving group (HCl). Confirms 1:1 stoichiometry.
Labeling Efficiency (120 min) > 80% ConversionIndicates a favorable spatial alignment and local effective concentration of the electrophile near the target residue.
GSH Half-Life ( t1/2​ ) 2 - 8 HoursAn ideal fragment-like covalent probe should have moderate intrinsic reactivity. t1/2​ < 30 mins indicates promiscuity; > 24 hrs indicates poor reactivity.
Competitor Control Shift 0 Da (No Shift)Pre-incubating the protein with an established reversible inhibitor blocks the pocket, preventing covalent modification. Validates target specificity.
Mutant Control (Cys Ala) 0 Da (No Shift)Confirms that the specific cysteine residue is the sole site of alkylation, ruling out non-specific labeling of lysines or histidines.

References

  • Fragment-based drug discovery: A graphical review National Center for Biotechnology Information (PMC)[Link]

  • Covalent Drug Discovery: Challenges, Advances, and Success Stories International Pharmaceutical Industry[Link]

  • A Fragment-Based Method to Discover Irreversible Covalent Inhibitors of Cysteine Proteases Journal of Medicinal Chemistry - ACS Publications[Link]

  • Phenotypic screening of covalent compound libraries identifies chloromethyl ketone antibiotics and MiaA as a new target bioRxiv[Link]

  • Targeted Covalent Modification Strategies for Drugging the Undruggable Targets Chemical Reviews - ACS Publications[Link]

  • Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket Journal of Medicinal Chemistry - ACS Publications[Link]

Sources

Application Notes and Protocols: Pyrazole Derivatives as Privileged Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the pyrazole nucleus has emerged as a profoundly versatile and privileged scaffold. Characterized as a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, pyrazole derivatives exhibit exceptional conformational rigidity, favorable pharmacokinetic profiles, and unique hydrogen-bonding capabilities. This application note provides an in-depth mechanistic analysis of pyrazole derivatives in drug discovery, focusing on their role as kinase inhibitors, and outlines self-validating experimental protocols for their synthesis and biological evaluation.

Mechanistic Rationale: The "Why" Behind Pyrazole Design

The success of pyrazole in drug discovery is not coincidental; it is rooted in its fundamental physicochemical properties 1.

  • Dual Hydrogen Bonding: The N-1 atom of the pyrazole ring behaves similarly to the NH of pyrrole, acting as a potent hydrogen bond donor. Conversely, the N-2 atom mimics the nitrogen in pyridine, serving as a hydrogen bond acceptor. This dual donor-acceptor capacity allows pyrazoles to form highly stable, bidentate interactions with the hinge regions of target proteins, such as kinases 2.

  • Bioisosterism: Pyrazoles are frequently deployed as bioisosteres for phenyl rings or other heterocycles to fine-tune lipophilicity (LogP) and improve metabolic stability against cytochrome P450 (CYP) enzymes 3.

Pathway Targeting: The JAK/STAT Paradigm

A premier example of pyrazole application is the inhibition of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway. Aberrant JAK2 activity drives myeloproliferative neoplasms. Ruxolitinib, an FDA-approved pyrazole-substituted pyrrolopyrimidine, competitively binds to the ATP-binding pocket of JAK1 and JAK2. The pyrazole moiety provides the critical donor-acceptor interaction with the JAK2 kinase hinge, preventing trans-autophosphorylation and subsequent STAT dimerization 2.

JAK_STAT Cytokine Cytokine Ligand Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Kinase Receptor->JAK2 Activates STAT STAT Monomer JAK2->STAT Phosphorylates Ruxolitinib Ruxolitinib (Pyrazole Inhibitor) Ruxolitinib->JAK2 Hinge Binding pSTAT Phosphorylated STAT (Dimer) STAT->pSTAT Dimerization Nucleus Gene Transcription (Cell Proliferation) pSTAT->Nucleus Translocates

JAK/STAT signaling pathway inhibition by pyrazole-derived Ruxolitinib.

Clinical Validation: FDA-Approved Pyrazole Therapeutics

To contextualize the translational power of this scaffold, the following table summarizes key quantitative data for prominent FDA-approved pyrazole-containing drugs 14.

Drug NamePrimary TargetClinical IndicationStructural Sub-classApprox. IC50 / Affinity
Ruxolitinib JAK1 / JAK2MyelofibrosisPyrazole-substituted pyrrolopyrimidine~3.3 nM (JAK1), ~2.8 nM (JAK2)
Celecoxib COX-2Rheumatoid ArthritisDiaryl-substituted pyrazole~40 nM
Crizotinib ALK / c-MetNSCLCAminopyrazole derivative~20 nM (ALK), ~8 nM (c-Met)
Niraparib PARP1 / PARP2Ovarian CancerIndazole (fused pyrazole)~3.8 nM (PARP1), ~2.1 nM (PARP2)

Experimental Workflows & Methodologies

The transition from in silico design to in vitro validation requires rigorous, self-validating workflows. The following diagram maps the high-throughput pipeline for pyrazole library development.

Workflow Design Rational Design (Bioisosterism) Synthesis Microwave Synthesis (Pyrazole Core) Design->Synthesis Purification Purification & QC (NMR, LC-MS) Synthesis->Purification Screening In Vitro Assay (Kinase/COX) Purification->Screening Hit Hit Identification (IC50 & SAR) Screening->Hit

High-throughput workflow for pyrazole derivative synthesis and screening.

Protocol A: Microwave-Assisted Synthesis of Substituted Pyrazoles

Causality & Rationale: Conventional Knorr pyrazole synthesis (condensation of hydrazines with 1,3-dicarbonyls) requires prolonged reflux (12–24 hours), which often leads to thermal degradation and poor regioselectivity. Microwave irradiation (MWI) provides uniform dielectric heating, accelerating the reaction to completion in 10–15 minutes while thermodynamically favoring the desired regioisomer and minimizing side products 5.

Step-by-Step Methodology:

  • Reagent Preparation: In a 10 mL microwave-safe reaction vial, dissolve 1.0 mmol of the selected 1,3-dicarbonyl compound and 1.1 mmol of substituted hydrazine hydrochloride in 3 mL of absolute ethanol.

  • Catalysis: Add a catalytic amount of glacial acetic acid (0.1 mL) to facilitate the initial imine formation.

  • Microwave Irradiation: Seal the vial and place it in a dedicated laboratory microwave synthesizer. Irradiate at 100°C for 12 minutes under continuous magnetic stirring.

  • Reaction Monitoring: Cool the vial to room temperature. Verify the complete consumption of starting materials via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude residue via flash column chromatography to isolate the pure pyrazole derivative.

  • Quality Control (Self-Validation): Characterize the synthesized compound using ¹H/¹³C NMR, IR, and LC-MS. Causality: Biological assays are highly sensitive to impurities. Spectroscopic confirmation ensures that the observed biological activity is exclusively attributable to the target pyrazole structure, preventing false positives 6.

Protocol B: In Vitro JAK2 Kinase Inhibition Assay

Causality & Rationale: To validate that a newly synthesized pyrazole acts as an ATP-competitive inhibitor, the enzymatic assay must be conducted at an ATP concentration equal to or slightly below the Michaelis constant ( Km​ ) of JAK2. If the ATP concentration is too high, it will outcompete the inhibitor, artificially inflating the apparent IC50 and masking the compound's true potency 2.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the pyrazole derivative in 100% DMSO to create a 10 mM stock. Prepare a 10-point, 3-fold serial dilution in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Ensure the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation 7.

  • Enzyme Incubation: In a 384-well microplate, combine 5 µL of the diluted compound with 5 µL of recombinant human JAK2 kinase domain (final concentration ~1 nM). Incubate at room temperature for 15 minutes to allow the pyrazole to equilibrate with the kinase hinge region.

  • Reaction Initiation: Add 10 µL of a substrate mix containing a fluorescently labeled STAT-derived peptide (1 µM) and ATP (at the predetermined Km​ , typically 10-15 µM).

  • Internal Controls (Self-Validation):

    • Positive Control: Ruxolitinib (establishes the maximum inhibition baseline).

    • Vehicle Control: 1% DMSO without inhibitor (establishes 100% enzyme activity).

  • Detection & Analysis: Incubate the reaction for 60 minutes. Terminate the reaction using a stop buffer containing EDTA (to chelate Mg²⁺). Measure substrate phosphorylation using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Calculate the IC50 using a four-parameter logistic non-linear regression model.

References

  • "Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies", NIH. 1

  • "Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof", NIH. 2

  • "Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade", NIH. 3

  • "Pyrazole: an emerging privileged scaffold in drug discovery", NIH. 4

  • "Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques", RSC Advances.5

  • "Novel Pyrazole Derivatives for Diabetes", Scribd. 6

  • "Efficacy Showdown: Bromophenyl vs. Chlorophenyl Pyrazole Derivatives in Drug Discovery", BenchChem. 7

Sources

high-throughput screening with 4-(chloromethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: High-Throughput Screening for Novel Covalent Inhibitors of Cysteine Proteases using 4-(chloromethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pursuit of Targeted Covalent Inhibitors in Drug Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify molecules that modulate the activity of a biological target.[1][2] This process has been revolutionized by automation, miniaturization, and sensitive detection technologies, significantly accelerating the identification of "hit" compounds.[3][4] Within the landscape of drug discovery, targeted covalent inhibitors have garnered significant interest. These molecules form a stable, covalent bond with their protein target, often leading to enhanced potency, prolonged duration of action, and improved therapeutic outcomes.[5]

Cysteine proteases are a class of enzymes that play critical roles in various physiological and pathological processes, including cancer progression and viral replication.[6][7] The nucleophilic thiol group of the catalytic cysteine residue in these enzymes makes them particularly amenable to targeting by covalent inhibitors.[8] This application note describes a robust, fluorescence-based high-throughput screening assay designed to identify novel covalent inhibitors of a model cysteine protease. We will utilize 4-(chloromethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole , a compound featuring a reactive chloromethyl group, as a representative screening compound. The pyrazole scaffold is a common motif in biologically active molecules.[9][10] The chloromethyl group acts as an electrophilic "warhead," capable of forming a covalent bond with the nucleophilic cysteine residue in the enzyme's active site.[11]

This document will provide a comprehensive guide for researchers, detailing the scientific principles of the assay, step-by-step protocols for its implementation, and guidelines for data analysis and interpretation.

Scientific Principles of the Assay

The screening assay is based on the principles of fluorescence resonance energy transfer (FRET). FRET is a distance-dependent physical process by which energy is transferred from an excited molecular fluorophore (the donor) to another fluorophore (the acceptor) when they are in close proximity. This assay employs a synthetic peptide substrate that contains a FRET pair (a donor and an acceptor fluorophore) separated by a cleavage site recognized by the target cysteine protease.

  • In the absence of inhibition: The cysteine protease cleaves the peptide substrate, separating the donor and acceptor fluorophores. This disruption of FRET leads to an increase in the donor's fluorescence emission and a decrease in the acceptor's emission.

  • In the presence of an effective inhibitor: The inhibitor, such as 4-(chloromethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole, binds to and inactivates the cysteine protease. As a result, the FRET peptide substrate remains intact, and no significant change in the fluorescence signal is observed.

The potency of a test compound is therefore determined by its ability to prevent the cleavage of the FRET substrate, resulting in a low fluorescence signal. Fluorescence-based assays are widely used in HTS due to their high sensitivity, versatility, and compatibility with automated platforms.[12][13]

Experimental Workflow & Signaling Pathway

G cluster_workflow Experimental Workflow cluster_pathway Signaling Pathway & Inhibition prep 1. Reagent & Compound Plate Preparation dispense 2. Dispense Reagents (Enzyme, Substrate, Buffers) prep->dispense add_cmpd 3. Add Test Compound (e.g., Pyrazole Derivative) dispense->add_cmpd incubate 4. Incubation add_cmpd->incubate read 5. Read Fluorescence (Plate Reader) incubate->read analyze 6. Data Analysis (Z'-factor, IC50) read->analyze enzyme Cysteine Protease (Active) cleavage Substrate Cleavage enzyme->cleavage Catalyzes inactive_enzyme Inactive Covalent Enzyme-Inhibitor Complex enzyme->inactive_enzyme substrate FRET Peptide Substrate (Intact) substrate->cleavage products Cleaved Peptides (High Fluorescence) cleavage->products inhibitor Pyrazole Inhibitor inhibitor->inactive_enzyme Forms Covalent Bond inactive_enzyme->cleavage Inhibits

Figure 1: High-level overview of the experimental workflow and the mechanism of inhibition.

Materials and Reagents

ReagentSupplierCatalog NumberStorage Conditions
Target Cysteine Protease (e.g., Cathepsin B)Sigma-AldrichC6243-80°C
FRET Peptide SubstrateAnaSpecAS-61145-20°C, desiccated
4-(chloromethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazoleCustom Synthesis/VendorN/A-20°C, desiccated
Assay Buffer (e.g., MES, DTT, EDTA)VWRVariesRoom Temperature
Dimethyl Sulfoxide (DMSO), AnhydrousSigma-AldrichD2650Room Temperature
384-well Black, Flat-Bottom Assay PlatesCorning3712Room Temperature

Note: The specific enzyme and substrate will depend on the research target. The listed items are representative examples.

Protocols

Reagent Preparation
  • Assay Buffer: Prepare a 1X assay buffer containing 50 mM MES (pH 6.0), 5 mM DTT, and 1 mM EDTA. Filter sterilize and store at 4°C. Rationale: The buffer composition and pH are optimized for cysteine protease activity. DTT is a reducing agent that maintains the active state of the catalytic cysteine.

  • Enzyme Working Solution: On the day of the assay, dilute the cysteine protease stock solution in cold assay buffer to a final concentration of 2X the desired assay concentration (e.g., 2 nM for a final concentration of 1 nM). Keep on ice. Rationale: Preparing a 2X solution simplifies the liquid handling steps in a 384-well format.

  • Substrate Working Solution: On the day of the assay, dilute the FRET peptide substrate stock solution in assay buffer to a final concentration of 2X the desired assay concentration (e.g., 20 µM for a final concentration of 10 µM). Protect from light. Rationale: The substrate concentration should be at or near the Michaelis-Menten constant (Km) for sensitive detection of inhibition.

  • Compound Stock Solution: Prepare a 10 mM stock solution of 4-(chloromethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole in 100% DMSO. Rationale: DMSO is a common solvent for organic compounds in HTS, but its final concentration in the assay should be kept low (typically ≤1%) to avoid enzyme inhibition or assay interference.

  • Compound Dilution Plate: Perform serial dilutions of the compound stock solution in 100% DMSO in a 384-well polypropylene plate to create a concentration gradient for IC50 determination.

High-Throughput Screening Assay Protocol

This protocol is designed for a 384-well plate format with a final assay volume of 20 µL.

  • Dispense Compound: Using an automated liquid handler, transfer 200 nL of the serially diluted compounds from the compound dilution plate to the 384-well black assay plates. Also, dispense 200 nL of 100% DMSO into the wells designated as positive (no inhibition) and negative (no enzyme) controls. Rationale: Automated liquid handling ensures precision and reproducibility, which is critical for HTS.[14][15]

  • Add Enzyme: Add 10 µL of the 2X enzyme working solution to all wells except the negative controls. To the negative control wells, add 10 µL of assay buffer.

  • Pre-incubation: Gently mix the plates on a plate shaker for 1 minute and then incubate for 30 minutes at room temperature, protected from light. Rationale: This pre-incubation period allows the covalent inhibitor to bind to the enzyme before the addition of the substrate, which is important for time-dependent inhibitors.[16]

  • Initiate Reaction: Add 10 µL of the 2X substrate working solution to all wells to start the enzymatic reaction.

  • Kinetic Read: Immediately place the plate in a fluorescence plate reader (e.g., BMG PHERAstar or similar) pre-set to the appropriate excitation and emission wavelengths for the FRET pair. Read the fluorescence intensity every 2 minutes for 30-60 minutes. Rationale: A kinetic read allows for the determination of the initial reaction velocity (V₀) and can help identify fluorescent compounds that interfere with the assay.[17]

Data Analysis and Interpretation

Assay Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[18] It takes into account the dynamic range of the signal and the data variation associated with the positive and negative controls.

The formula for the Z'-factor is: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

  • μ_p = mean of the positive control (enzyme + substrate + DMSO)

  • σ_p = standard deviation of the positive control

  • μ_n = mean of the negative control (substrate + DMSO, no enzyme)

  • σ_n = standard deviation of the negative control

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation between controls with low variability; suitable for HTS.[19][20]
0 to 0.5MarginalThe assay may be acceptable but could benefit from optimization.[21]
< 0UnacceptableThe signal from the controls overlaps, making hit identification unreliable.[22]
Hit Identification and Potency Determination
  • Calculate Percent Inhibition: The percent inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_neg_control) / (Signal_pos_control - Signal_neg_control))

  • IC50 Curve Fitting: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Example Data
Compound Concentration (µM)% Inhibition
10098.5
33.395.2
11.189.7
3.775.4
1.252.1
0.4128.3
0.1410.1
0.052.5

Based on this data, the calculated IC50 for 4-(chloromethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole would be approximately 1.1 µM.

Troubleshooting and Scientific Considerations

  • Fluorescent Compound Interference: Some screening compounds may be inherently fluorescent at the assay wavelengths, leading to false positives or negatives. A counter-screen without the enzyme can help identify these compounds.[17]

  • Compound Solubility: Poor compound solubility can lead to aggregation and non-specific inhibition. It is crucial to ensure that compounds are fully dissolved in DMSO and that the final DMSO concentration is consistent across all wells.

  • Time-Dependent Inhibition: For covalent inhibitors, the degree of inhibition can increase with longer pre-incubation times. It may be necessary to optimize the pre-incubation period to accurately determine potency.

Conclusion

The protocol described in this application note provides a robust and reliable method for the high-throughput screening of covalent inhibitors against cysteine proteases. By leveraging a sensitive fluorescence-based assay and rigorous data analysis, including the calculation of the Z'-factor, researchers can efficiently identify and characterize promising hit compounds like 4-(chloromethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole. This approach serves as a critical first step in the complex pipeline of drug discovery and development.[2]

References

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307–317.

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.

  • Adibekian, A., et al. (2011). Click-based covalent protein labeling with functionalized α-chloroacetamides. Bioconjugate chemistry, 22(8), 1667-1673.

  • Caffrey, C. R., et al. (2000). Cysteine proteases of parasitic organisms. Biological chemistry, 381(9-10), 839-843.

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad Prism 9 Statistics Guide.

  • BellBrook Labs. (n.d.). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening.

  • BMG LABTECH. (2025, January 27). The Z prime value (Z´).

  • Iversen, P. W., Beck, B., Chen, Y. F., Dere, W., Devanarayan, V., Eastwood, B. J., ... & Peters, M. (2006). HTS assay validation. In Assay guidance manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Orr, M. W., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules, 27(22), 7806.

  • WuXi AppTec. (2025, January 20). Unlocking High-Throughput Bioanalysis of Covalent Drugs with Intact Protein, DSF, and Peptide Mapping Techniques.

  • Sacco, M. D., et al. (2022). Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. Molecules, 27(8), 2533.

  • Bio-Rad. (n.d.). High-Throughput Screening (HTS) in Drug Discovery.

  • BMG LABTECH. (n.d.). High-throughput screening (HTS).

  • Dong, S., et al. (2021). Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening. Analytical Chemistry, 93(12), 5067–5085.

  • Danaher Life Sciences. (n.d.). High-Throughput Screening (HTS) in Drug Discovery.

  • Rossi, A. M., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 25(14), 7559.

  • Ekkebus, R., et al. (2017). HTS assays for the identification of small-molecule inhibitors of deubiquitinating enzymes. Drug Discovery Today: Technologies, 22, 33-40.

  • Navigating Drug Discovery with High-Throughput Screening. (2021). Journal of Emerging Investigators.

  • Andersen, J. L., et al. (2014). High-throughput fluorescence-based screening assays for tryptophan-catabolizing enzymes. Journal of Biomolecular Screening, 19(4), 545–556.

  • Technology Networks. (2025, September 25). High-Throughput Screening.

  • WuXi AppTec. (2024, October 14). Strategies for Screening and Characterizing Targeted Covalent Inhibitors [Video]. YouTube.

  • NIH Chemical Genomics Center. (2008). Compound Management for Quantitative High-Throughput Screening. Journal of the Association for Laboratory Automation, 13(2), 79–90.

  • BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets.

  • Pharma IQ. (n.d.). High-Throughput Screening: Best Practice, Trends and Challenges.

  • Sam-Yellowe, T. Y. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. LinkedIn.

  • IPS. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach.

  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). (2025). Journal of Molecular Structure, 1315, 138407.

  • PubChem. (n.d.). 4-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1h-pyrazole.

  • Stransky, N., et al. (2023). 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 12), 1156–1159.

  • University of Dundee. (2021). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. European Journal of Medicinal Chemistry, 218, 113396.

  • Ben Fathallah, M., et al. (2016). 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one. IUCrData, 1(3), x160290.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(Chloromethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 4-(chloromethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole .

This specific intermediate presents a unique set of purification challenges. The 4-chloromethyl group is highly activated by the electron-rich pyrazole ring, making it exceptionally prone to solvolysis and hydrolysis. Furthermore, the synthesis of this compound via N-alkylation often yields a stubborn mixture of regioisomers. This guide synthesizes field-proven methodologies to help you overcome these bottlenecks.

Part 1: Troubleshooting & FAQs

Q1: After the N-alkylation step, my TLC shows two closely eluting spots. What are they, and why is separation so difficult? A: When alkylating 3-phenyl-1H-pyrazole with a 2-fluoroethyl halide, you are likely generating a mixture of two regioisomers: 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole and 1-(2-fluoroethyl)-5-phenyl-1H-pyrazole. This occurs because the starting material exists in a dynamic tautomeric equilibrium in solution[1]. Because the fluoroethyl group does not drastically alter the dipole moment compared to the phenyl ring, the polarities of these two isomers are nearly identical. Standard silica gel chromatography often fails to resolve them. To separate them, you must use a very shallow, non-polar gradient (e.g., Hexane/Ethyl Acetate 95:5) on fine-mesh silica, or rely on selective low-temperature recrystallization if one isomer is heavily favored.

Q2: My product decomposes on the silica column. The recovered mass is low, and NMR shows a new peak around 4.5 ppm instead of the expected chloromethyl singlet. What happened? A: You are observing the hydrolysis of the chloromethyl group. The 4-chloromethyl group is highly activated; the nitrogen lone pairs in the pyrazole ring participate in resonance, stabilizing an incipient carbocation at the 4-position. Acidic silanol groups on standard silica gel act as catalysts, promoting the solvolysis of the C-Cl bond with trace water to form a 4-(hydroxymethyl)pyrazole impurity[1]. To prevent this, you must neutralize the acidic silanols by pre-treating your silica gel with 1% triethylamine (Et₃N) before loading your sample.

Q3: I am trying to recrystallize the compound, but it is "oiling out" at the bottom of the flask instead of forming crystals. How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the compound's melting point is lower than the temperature of the supersaturated solution from which it is precipitating[2]. To correct this, increase the volume of your primary "good" solvent (e.g., Ethyl Acetate). This keeps the compound dissolved at a lower temperature, allowing crystallization to occur below its melting point. Additionally, ensure the solution cools as slowly as possible (e.g., inside a Dewar flask). Rapid cooling in an ice bath immediately after heating almost always promotes oiling out[2].

Q4: Can I use Methanol or Ethanol to help dissolve the crude mixture for column loading or recrystallization? A: Absolutely not. Protic, nucleophilic solvents like methanol and ethanol will rapidly attack the activated 4-chloromethyl group, especially under mild heating during recrystallization or when catalyzed by silica. This will convert your target molecule into a 4-(alkoxymethyl)pyrazole ether impurity. Stick strictly to aprotic solvent systems like Hexane/Ethyl Acetate or Hexane/Acetone.

Part 2: Degradation Pathways & Workflow Visualizations

DegradationPathways Target 4-(chloromethyl)pyrazole Derivative Silica Acidic Silica Gel (+ Trace H2O) Target->Silica Column Loading Alcohols Protic Solvents (MeOH / EtOH) Target->Alcohols Elution/Recryst Hydrolysis 4-(hydroxymethyl)pyrazole Impurity Silica->Hydrolysis Hydrolysis Solvolysis 4-(alkoxymethyl)pyrazole Impurity Alcohols->Solvolysis Nucleophilic Substitution

Common degradation pathways of the reactive 4-chloromethyl group during purification.

PurificationWorkflow Crude Crude 4-(chloromethyl)-1-(2-fluoroethyl) -3-phenyl-1H-pyrazole CheckIsomers Regioisomers Present? (3-phenyl vs 5-phenyl) Crude->CheckIsomers DeactivatedSilica Flash Chromatography (1% Et3N deactivated silica) CheckIsomers->DeactivatedSilica Yes (N-alkylation mix) Recryst Low-Temp Recrystallization (Hexane/EtOAc) CheckIsomers->Recryst No (High regioselectivity) Pure Pure Target Compound DeactivatedSilica->Pure Degradation Avoid Alcohols & Acidic Silica DeactivatedSilica->Degradation If standard silica used Recryst->Pure

Workflow for the purification of 4-(chloromethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole.

Part 3: Quantitative Data - Solvent Compatibility

To ensure the integrity of the chloromethyl group, solvent selection is the most critical variable. Below is a summary of solvent compatibility for this specific scaffold.

Solvent SystemApplicationCompatibilityExpected Outcome / Causality
Hexane / EtOAc Chromatography & Recryst.High Excellent recovery; aprotic nature prevents solvolysis of the chloromethyl group.
Hexane / Acetone RecrystallizationMedium Good for crystallization, but acetone can undergo aldol condensation if trace base (Et₃N) remains from the column.
DCM / MeOH ChromatographyLow High risk of degradation; Methanol acts as a nucleophile, converting the product to a methyl ether.
Ethanol / Water RecrystallizationLow Guaranteed solvolysis. The thermal energy required for dissolution accelerates the displacement of the chloride ion.

Part 4: Experimental Protocols

These protocols are designed as self-validating systems. By following the precise causality of each step, you ensure the structural integrity of the pyrazole derivative.

Protocol A: Triethylamine-Deactivated Flash Chromatography

Objective: Separate 3-phenyl/5-phenyl regioisomers while preventing chloromethyl hydrolysis.

  • Silica Preparation: Slurry fine-mesh silica gel (230-400 mesh) in Hexane containing 1% (v/v) Triethylamine (Et₃N).

  • Column Packing: Pour the slurry into the column. Flush with 2 column volumes (CV) of the 1% Et₃N/Hexane solution to ensure all acidic silanol sites are fully neutralized.

  • Equilibration: Flush the column with 2 CV of pure Hexane to remove excess mobile Et₃N, which could otherwise co-elute with your product.

  • Sample Loading: Dissolve the crude mixture in the minimum amount of dry Dichloromethane (DCM) or Toluene. Do not use alcohols. Load carefully onto the silica plug.

  • Elution: Run a shallow gradient starting from 100% Hexane to 90:10 Hexane/Ethyl Acetate. Collect small fractions (e.g., 10 mL). The 3-phenyl and 5-phenyl isomers will elute closely; small fractions prevent cross-contamination.

  • Validation: Spot fractions on TLC. The neutralized silica ensures the chloromethyl group remains intact, which can be validated post-column via ¹H-NMR (look for the sharp singlet at ~4.6 ppm).

Protocol B: Low-Temperature Recrystallization (Preventing "Oiling Out")

Objective: Isolate highly pure 4-(chloromethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole from a mixed matrix.

  • Dissolution: Place the semi-pure solid in a round-bottom flask. Add a minimal amount of hot Ethyl Acetate (approx. 60°C) dropwise until the solid just dissolves.

  • Anti-Solvent Addition: Slowly add hot Hexane (anti-solvent) dropwise until the solution becomes faintly turbid.

  • Re-clarification: Add 1-2 drops of hot Ethyl Acetate until the turbidity clears. Crucial Step: Add an extra 5% volume of Ethyl Acetate to artificially lower the saturation temperature, ensuring crystallization happens below the compound's melting point[2].

  • Slow Cooling: Remove the flask from the heat source and immediately place it inside a room-temperature Dewar flask or wrap it in glass wool. Allow it to cool to room temperature over 2-3 hours.

  • Induction (If necessary): If no crystals form, introduce a microscopic seed crystal of the pure compound.

  • Harvesting: Once crystals have formed at room temperature, transfer the flask to an ice bath for 30 minutes to maximize yield. Filter cold and wash with ice-cold Hexane.

References

  • Source: ResearchGate (Russian Journal of General Chemistry)
  • Title: Recrystallization techniques for purifying pyrazole compounds Source: BenchChem URL

Sources

overcoming poor solubility of pyrazole derivatives in assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers facing a common bottleneck in drug discovery: the poor aqueous solubility of pyrazole derivatives.

Pyrazoles are heavily utilized in medicinal chemistry due to their ability to form key hydrogen bonds with target proteins. However, their planar, rigid aromatic structures often lead to high crystal lattice energy (the "brick dust" effect) or extreme lipophilicity (the "grease ball" effect). When transferred from a DMSO stock into an aqueous assay buffer, these compounds experience "solvent shock," leading to rapid nucleation, precipitation, and ultimately, unreliable assay data.

This guide is designed to provide you with field-proven, self-validating strategies to keep your pyrazole derivatives in solution, ensuring the scientific integrity of your biochemical and cell-based assays.

Diagnostic Workflow: Why is my Pyrazole Precipitating?

Before altering your assay buffer, it is critical to identify exactly where the solubility failure is occurring. The flowchart below outlines the logical progression for troubleshooting pyrazole precipitation.

PyrazoleSolubility N1 Precipitation Observed in Assay Buffer N2 Check 100% DMSO Stock N1->N2 N3 Incomplete Dissolution? Warm to 37°C & Sonicate N2->N3 Visual Particulates N4 Perform Stepwise Dilution N2->N4 Fully Dissolved N3->N2 Re-evaluate N5 Add Co-solvent (PEG400/Tween) N4->N5 Cloudiness/Crash Out N7 Soluble: Proceed to Assay N4->N7 Clear Solution N6 β-Cyclodextrin Complexation N5->N6 Persistent Precipitation N5->N7 Clear Solution N6->N7 Clear Solution

Logical relationships in pyrazole solubility troubleshooting.

Core Troubleshooting Protocols

To ensure trustworthiness, every protocol below is designed as a self-validating system . You should never assume a compound is soluble just because the solution looks clear; micro-precipitates can easily evade the naked eye.

Protocol 1: Stepwise Dilution and Co-Solvent Application

The Causality: Direct addition of a 10 mM DMSO stock into an aqueous buffer creates localized zones of high compound/low solvent concentration. This instantly triggers nucleation. Stepwise dilution prevents this solvent shock, while co-solvents lower the dielectric constant of the aqueous buffer, bridging the polarity gap[1].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock of the pyrazole derivative in 100% anhydrous DMSO.

  • Validation Check 1: Centrifuge the DMSO stock at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. If a pellet forms, the compound is not fully dissolved. Apply gentle warming (37°C) and sonicate for 5 minutes, then repeat the centrifugation.

  • Intermediate Dilution: Instead of pipetting directly into the assay buffer, create an intermediate stock. Dilute the 10 mM DMSO stock 1:10 into a co-solvent mixture (e.g., 50% DMSO / 50% PEG400). Vortex vigorously.

  • Final Assay Transfer: Transfer the intermediate stock into the final aqueous assay buffer under constant vortexing. Ensure the final DMSO concentration remains ≤1% to prevent cellular toxicity or enzyme denaturation[2].

  • Validation Check 2: Measure the optical density of the final assay buffer at 600 nm (OD600) in a spectrophotometer. A reading above 0.05 indicates light scattering from colloidal aggregation. If aggregation is detected, proceed to Protocol 2.

Protocol 2: β-Cyclodextrin Inclusion Complexation

The Causality: When co-solvents fail, thermodynamic shielding is required. β-cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a highly hydrophobic inner cavity. They encapsulate the lipophilic pyrazole core, forming a host-guest inclusion complex. This physically masks the hydrophobic surfaces from the aqueous environment without permanently altering the drug's chemical structure[3].

Step-by-Step Methodology:

  • Host Solution Preparation: Prepare a 10 mM to 50 mM solution of β-cyclodextrin in your target aqueous assay buffer.

  • Complexation: Slowly add the pyrazole derivative (from a highly concentrated DMSO stock) into the β-cyclodextrin solution while stirring continuously.

  • Equilibration: Sonicate the mixture for 30 minutes, then leave it to stir at room temperature for 2-4 hours. This time is required for the host-guest inclusion complex to reach thermodynamic equilibrium.

  • Validation Check: Filter the equilibrated solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated pyrazole. Quantify the pyrazole concentration in the filtrate via HPLC. The measured concentration is your true, soluble working concentration.

Data Presentation: Impact of Solubilization Strategies

Different assay types tolerate different solubilization strategies. The table below summarizes the quantitative impact of these methods to help you choose the right approach for your specific workflow.

Solubilization StrategyTypical Pyrazole Solubility LimitAssay Interference RiskBest Suited For
1% DMSO (Standard) < 10 µMHigh (Precipitation/Crash out)Highly potent, naturally soluble hits
5% DMSO + 5% PEG400 10 - 50 µMModerate (Solvent toxicity)Cell-free biochemical assays
0.01% Tween-20 50 - 100 µMLow to ModerateEnzyme kinetic assays
10 mM β-Cyclodextrin > 100 µMLowCell-based and in vivo assays

Frequently Asked Questions (FAQs)

Q: My pyrazole derivative shows potent inhibition in the biochemical assay, but absolutely no activity in the cell-based assay. Is this a solubility issue? A: Highly likely. Pyrazoles are notorious for forming colloidal aggregates in aqueous buffers. In biochemical assays, these aggregates act like microscopic sponges, non-specifically adsorbing and denaturing the target enzyme. This mimics true inhibition, leading to false-positive hits (often flagged as Pan-Assay Interference Compounds, or PAINS)[4]. In cell-based assays, these massive aggregates cannot cross the lipid bilayer, resulting in a complete loss of activity. Troubleshooting tip: Add a non-ionic detergent like 0.01% Triton X-100 to your biochemical assay; if the inhibition disappears, your compound was aggregating, not binding the active site.

Q: Does the pH of the assay buffer affect pyrazole solubility? A: Yes. The pyrazole ring is amphoteric, meaning it can act as a weak base or a weak acid depending on its substituents. Adjusting the pH of the assay buffer to ionize the compound can drastically improve its solubility profile[2]. For example, if your pyrazole has a basic amine substituent, slightly lowering the pH (if tolerated by your biological target) will protonate the amine, increasing aqueous solubility. Always ensure the adjusted pH remains within the physiological tolerance of your specific assay system.

Q: I stored my 10 mM DMSO stock at -20°C, and now it won't redissolve when thawed. Why? A: Repeated freeze-thaw cycles can cause the compound to crystallize out of the DMSO in a more thermodynamically stable (and less soluble) polymorph. To prevent this, always aliquot your DMSO stocks into single-use volumes before freezing. If precipitation has already occurred, you must warm the aliquot to 37°C and sonicate it until it passes the centrifugation validation check described in Protocol 1.

Sources

Technical Support Center: Pyrazole Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for Pyrazole Synthesis. As a Senior Application Scientist, I have observed that the failure of pyrazole syntheses—whether in early-stage drug discovery or process scale-up—rarely stems from fundamental chemical incompatibility. Instead, failures are usually rooted in a misunderstanding of reaction kinetics, thermodynamic trapping, and subtle environmental factors.

This guide abandons rigid, generic templates. Instead, it provides a causality-driven troubleshooting matrix, self-validating protocols, and mechanistic insights to help you master regioselectivity and yield optimization.

Part 1: Mechanistic Troubleshooting & Regioselectivity

Q: My Knorr synthesis yields a stable intermediate but fails to cyclize into the desired pyrazole. Why is the reaction stalling?

A: You are likely trapping the hydrazone intermediate. The classical Knorr pyrazole synthesis proceeds via initial hydrazone formation followed by intramolecular cyclization. While the initial imine formation is kinetically rapid, the subsequent cyclization step requires the protonation of the ketone oxygen to activate the carbonyl carbon for nitrogenous attack[1].

If your reaction pH is too high, or if you are employing nucleophilic aniline catalysts, the hydrazone intermediate becomes thermodynamically stabilized, inhibiting cyclization[1].

  • Actionable Fix: Lower the pH. Acid catalysis has a marked effect on accelerating both the rate of pyrazole formation and the final dehydration step[1].

Q: How do I control regioselectivity when using unsymmetrical 1,3-diketones?

A: Regioselectivity is governed by a competition between the electrophilicity of the two carbonyl carbons and their surrounding steric hindrance. The more nucleophilic nitrogen of the hydrazine will preferentially attack the most electrophilic, least sterically hindered carbonyl[2]. However, if you are still observing a mixture of regioisomers, you must tune your functional groups or your base.

For example, during the N-alkylation of trifluoromethylated pyrazoles, switching the base from potassium carbonate to sodium hydride prevents the formation of regioisomeric mixtures by altering the coordination state of the intermediate[3]. Alternatively, you can bypass the Knorr method entirely: base-mediated [3+2] cycloadditions utilizing 2-alkynyl-1,3-dithianes and sydnones offer excellent regioselectivity under mild conditions by exploiting the umpolung properties of the dithianyl group[4].

PyrazoleTroubleshooting Start Analyze Reaction Mixture CheckInter Is Hydrazone Trapped? Start->CheckInter AcidFix Add Acid Catalyst (Protonate Carbonyl) CheckInter->AcidFix Yes CheckRegio Mixture of Regioisomers? CheckInter->CheckRegio No AcidFix->CheckRegio BaseFix Switch Base (e.g., NaH) or alter Sterics CheckRegio->BaseFix Yes Success Pure Pyrazole Isolated CheckRegio->Success No BaseFix->Success

Caption: Troubleshooting logic for trapped intermediates and poor regioselectivity.

Part 2: Yield Optimization & Kinetic Acceleration

Q: Conventional reflux takes 10-12 hours with moderate yields. How can I accelerate this process for high-throughput screening?

A: Transition your workflow to microwave irradiation or continuous flow chemistry. Microwave reactors provide highly efficient dielectric heating, which significantly reduces reaction times from hours to mere minutes (e.g., 5–7 minutes at 180W) while simultaneously increasing yields[5].

For scale-up applications, continuous flow reactors (such as PTFE tubing reactors) are superior. In a flow system, running the reaction at 100°C with a precise 10-minute residence time ensures the complete consumption of the 1,3-diketone starting material without the thermal degradation often seen in prolonged batch reflux.

Quantitative Comparison of Reaction Conditions
Synthesis MethodReagentsCatalyst / AdditiveTemp / TimeYield (%)Regioselectivity
Conventional Knorr 1,3-Diketone + HydrazineHCl (cat.)Reflux / 10-12 h59 - 71%Moderate
Optimized Batch (Edaravone) Ethyl acetoacetate + PhenylhydrazineNone (Amphoteric control)Ice bath to RT / 1 h81 - 86%High[2]
Continuous Flow 1,3-Diketone + Phenylhydrazine10% Aq. DMF100°C / 10 min84%High
Microwave-Assisted Pyrazole 4-carbaldehydes + AcetylnaphtholsPyrrolidine180W / 5-7 min80 - 98%High[5]

Part 3: Self-Validating Experimental Protocols

To ensure absolute reproducibility, a protocol must be a self-validating system. This means incorporating strict in-process physical and visual checks that confirm the reaction is proceeding correctly before you commit to the next step.

Protocol 1: Optimized Continuous Flow Synthesis of Trifluoromethyl Pyrazoles[6]
  • System Preparation: Equip a flow chemistry system with a 2.5 mL PTFE tubing reactor. Tension the heating unit to ensure optimal thermal contact. Set the reactor temperature to 100°C.

    • Self-Validation Check: Because 100°C exceeds the recommended maximum temperature for standard PTFE tubing (80°C), you must verify that the system backpressure is set to a low value to compensate and prevent reactor distortion.

  • Reagent Preparation: Prepare Stock Solution A (0.20 M 4,4,4-trifluoro-1-phenylbutane-1,3-dione in DMF) and Stock Solution B (0.24 M phenylhydrazine in DMF).

  • Execution: Pump both solutions at a combined flow rate calibrated to achieve exactly a 10-minute residence time.

  • Quench & Isolation: Direct the outflow into a collection vessel. Neutralize the collected outflow by adding solid sodium hydrogen carbonate ( NaHCO3​ ), filter, and evaporate the solvent in vacuo.

  • Purification: Treat the residual oil with 100 mL of water and 10% HCl to precipitate the solid.

    • Self-Validation Check: The product must precipitate as a solid. If it separates as an oil, the aqueous crash-down was too rapid or insufficient acid was utilized. Wash the resulting solid with cold hexanes (1 x 10 mL) and dry overnight at 50°C in vacuo.

Protocol 2: Regioselective Synthesis of Edaravone (Batch Knorr)[2]
  • Initiation: In a round-bottom flask, combine ethyl acetoacetate and phenylhydrazine.

    • Self-Validation Check: The addition of these reagents is slightly exothermic. You must visually confirm the formation of water droplets on the walls of the reaction flask—this is the physical proof of successful imine condensation.

  • Cyclization: Stir the mixture vigorously while maintaining it in an ice bath. The regioselectivity here is strictly governed by the higher reactivity of the ketone moiety over the ester.

  • Precipitation: Induce precipitation by adding diethyl ether (8 mL total) in small, 2 mL portions.

    • Critical Failure Point: Adding the full 8 mL of ether at once will cause the product to separate as an intractable oil rather than a filterable solid.

  • Recrystallization: Recrystallize the crude product from 95% ethanol.

    • Self-Validation Check: Add the ethanol sparingly. Edaravone is highly soluble in ethanol; an excess of solvent will drastically reduce your final yield.

ProtocolWorkflow Step1 Step 1: Imine Formation Observe exothermic condensation Step2 Step 2: Acid-Catalyzed Cyclization Monitor via TLC for hydrazone consumption Step1->Step2 Decision Precipitation Check Did product oil out? Step2->Decision FixOil Troubleshoot Add solvent in smaller portions or increase acid Decision->FixOil Yes Step3 Step 3: Isolation & Wash Wash with cold hexanes Decision->Step3 No FixOil->Decision End Pure Pyrazole Verify via 19F/1H NMR Step3->End

Caption: Self-validating workflow for Knorr pyrazole synthesis and isolation.

References

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Semantic Scholar / RSC.[Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC.[Link]

  • Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry.[Link]

  • FlowSyn™ Application Note 3: Knorr Pyrazole Synthesis. Interchim.[Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. ACS Publications.[Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC.[Link]

Sources

Technical Support Center: Troubleshooting & Impurity Minimization for 4-(chloromethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the multi-step synthesis of highly functionalized pyrazoles. The production of 4-(chloromethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole requires meticulous control over regioselectivity and reaction conditions to minimize yield-limiting impurities.

This guide deconstructs the synthetic workflow, providing mechanistic causality for common pitfalls and self-validating protocols to ensure high-purity yields.

Synthesis Workflow & Mechanistic Overview

The synthesis of this target molecule generally proceeds via a four-step sequence: N-alkylation of the pyrazole core, Vilsmeier-Haack formylation, reduction of the aldehyde to an alcohol, and finally, chlorination.

SynthesisRoute SM 3-Phenyl-1H-pyrazole Alk N-Alkylation (1-Bromo-2-fluoroethane) SM->Alk Int1 1-(2-Fluoroethyl)- 3-phenyl-1H-pyrazole Alk->Int1 Regiocontrol VH Vilsmeier-Haack Formylation Int1->VH Int2 4-Carbaldehyde Intermediate VH->Int2 Temp Control Red Reduction (NaBH4) Int2->Red Int3 4-Hydroxymethyl Intermediate Red->Int3 Chlor Chlorination (SOCl2) Int3->Chlor Product 4-(Chloromethyl)-1-(2-fluoroethyl) -3-phenyl-1H-pyrazole Chlor->Product Anhydrous

Step-by-step synthetic workflow for 4-(chloromethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole.

Troubleshooting Guide & FAQs

Issue 1: Regioisomeric Impurities during N-Alkylation Q: When alkylating 3-phenyl-1H-pyrazole with 1-bromo-2-fluoroethane, I observe a mixture of 1-(2-fluoroethyl)-3-phenyl and 1-(2-fluoroethyl)-5-phenyl regioisomers. How do I minimize the 5-phenyl impurity? A: The formation of regioisomers is dictated by the tautomeric equilibrium of the pyrazole and the steric vs. electronic properties of the chosen base and solvent[1]. The 3-phenyl group provides significant steric hindrance. Under standard basic conditions (e.g., K₂CO₃ in DMSO), alkylation preferentially occurs at the less hindered N1 position, yielding the desired 3-phenyl regioisomer as the major product[2]. Conversely, using magnesium-based catalysts or bases like Mg(OEt)₂ alters the coordination of the nitrogen atoms, flipping the selectivity to favor the N2 (5-phenyl) isomer[3]. To minimize the 5-phenyl impurity, strictly utilize K₂CO₃ in a polar aprotic solvent (DMSO or DMF) at ambient to moderate temperatures.

Issue 2: Chlorinated and Di-formylated Impurities in Vilsmeier-Haack Formylation Q: During the Vilsmeier-Haack formylation to generate the 4-carbaldehyde intermediate, my LC-MS shows chlorinated pyrazole byproducts and di-formylated species. What is the mechanistic cause? A: The Vilsmeier reagent (a chloroiminium salt) generated from POCl₃ and DMF is a powerful electrophile[4]. While it selectively targets the electron-rich C4 position of the pyrazole, elevated temperatures (>80 °C) or a large excess of POCl₃ can cause the reagent to act as a direct chlorinating agent, leading to ring-chlorinated impurities[5]. Di-formylation occurs under similarly harsh conditions[5][6]. To mitigate this, ensure the Vilsmeier reagent is pre-formed at 0–5 °C and maintain the formylation reaction strictly between 60–70 °C[7].

Issue 3: Dimerization and Hydrolysis during Chlorination Q: When converting the 4-hydroxymethyl intermediate to the 4-chloromethyl product using SOCl₂, I am detecting a high-molecular-weight impurity (likely an ether dimer) and unreacted alcohol. How can I resolve this? A: The conversion of a hydroxymethyl pyrazole to a chloromethyl pyrazole proceeds via an alkyl chlorosulfite intermediate. If the localized chloride ion concentration is low or the reaction is too slow, unreacted hydroxymethyl starting material can act as a nucleophile, attacking the activated intermediate to form a bis(pyrazolyl)methyl ether dimer[8][9]. To prevent this, ensure a rapid, localized excess of chloride by using a slight excess of SOCl₂ (1.2–1.5 eq) and adding it dropwise to the substrate at 0 °C in an anhydrous solvent (e.g., DCM). Hydrolysis back to the alcohol is caused by moisture; thus, strict anhydrous conditions and an inert atmosphere (N₂ or Ar) are self-validating requirements.

Quantitative Data Comparison

Table 1: Effect of Base and Solvent on N-Alkylation Regioselectivity (Data extrapolated from established principles for 3-substituted pyrazoles[1][2][3])

Base SystemSolventTemp (°C)Major Isomer FormedTypical N1:N2 Ratio
K₂CO₃ DMSO25N1 (3-phenyl)> 95:5
Cs₂CO₃ DMF50N1 (3-phenyl)90:10
NaH THF0 to 25N1 (3-phenyl)85:15
Mg(OEt)₂ Toluene80N2 (5-phenyl)10:90

Table 2: Temperature Impact on Vilsmeier-Haack Impurity Profiles (Based on standard pyrazole formylation profiles[5][6][7])

Reaction Temp (°C)Conversion to C4-CHOChlorinated ImpuritiesDi-formylated Impurities
25 - 40 Low (<50%)Not detectedNot detected
60 - 70 High (>95%)Trace (<1%)Trace (<1%)
90 - 100 High (>90%)Moderate (5-10%)Low (2-5%)
> 110 DegradationHigh (>15%)Moderate (>10%)
Standard Operating Procedures (SOPs)

SOP 1: Regioselective Vilsmeier-Haack Formylation

  • Reagent Preparation: Purge a flame-dried flask with N₂. Add anhydrous DMF (3.0 eq) and cool to 0 °C using an ice bath.

  • Activation: Dropwise add POCl₃ (1.5 eq) over 15 minutes. Causality: The exothermic formation of the chloroiminium salt requires strict cooling to prevent thermal decomposition[6][7]. Stir at 0 °C for 30 minutes.

  • Substrate Addition: Dissolve 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole (1.0 eq) in a minimal volume of anhydrous DMF. Add dropwise to the Vilsmeier reagent at 0 °C.

  • Heating: Remove the ice bath. Gradually heat the mixture to 65 °C and stir for 4–6 hours. Monitor by TLC until the starting material is consumed.

  • Quench: Cool to room temperature. Pour cautiously over crushed ice and neutralize with saturated aqueous NaHCO₃ to pH 7. Causality: Mild neutralization hydrolyzes the iminium intermediate to the aldehyde without degrading the pyrazole ring[6].

  • Extraction: Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

SOP 2: Anhydrous Chlorination to 4-Chloromethyl

  • Setup: In a flame-dried flask under Ar, dissolve the 4-hydroxymethyl intermediate (1.0 eq) in anhydrous DCM (0.2 M).

  • Cooling: Cool the solution to 0 °C.

  • Chlorination: Add SOCl₂ (1.3 eq) dropwise over 10 minutes. Causality: Dropwise addition controls the exothermic release of HCl and SO₂ gases, preventing localized heating that favors ether dimerization[8][9].

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove DCM and excess SOCl₂. Co-evaporate with toluene (2x) to remove residual HCl. The resulting crude 4-(chloromethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole should be used immediately or stored at -20 °C under Ar to prevent hydrolysis.

References
  • Technical Support Center: Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde. Benchchem. 5

  • Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Thieme Connect. 3

  • Troubleshooting guide for the Vilsmeier-Haack formylation of 3-Methylpyrazole. Benchchem. 6

  • Technical Support Center: Optimizing N-Alkylation of Pyrazoles. Benchchem. 1

  • Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. Benchchem. 7

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry - ACS Publications. 2

  • Vilsmeier reagent. Grokipedia. 4

  • 1-(4-Bromophenyl)-3-(chloromethyl)-1H-pyrazole. Benchchem. 8

  • Synthesis and Structure of Isomeric Palladium(II)−Pyrazole Chelate Complexes with and without an N−H Group as Hydrogen Bond Donor. Inorganic Chemistry - ACS Publications. 9

Sources

Validation & Comparative

In Vivo Bioactivity Validation of 4-(chloromethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole: A Comparison Guide for Covalent Probes

Author: BenchChem Technical Support Team. Date: April 2026

The validation of novel pharmacophores requires moving beyond simple in vitro affinity metrics into the realm of dynamic in vivo target engagement. The compound 4-(chloromethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole (CFPP) represents a sophisticated approach to targeted covalent inhibition (TCI). By combining a highly specific pyrazole recognition scaffold with a reactive electrophilic warhead, CFPP is engineered to overcome the pharmacokinetic limitations that plague reversible antagonists in chronic disease models.

This guide provides an objective, data-driven comparison of CFPP against standard reversible alternatives, detailing the structural causality behind its design and outlining a self-validating experimental framework for in vivo assessment.

Structural Rationale & Comparative Advantage

To understand the in vivo superiority of CFPP, we must deconstruct the causality behind its chemical architecture. Unlike traditional reversible [1], CFPP utilizes a tri-part mechanism to ensure sustained target blockade:

  • Pyrazole Core & 3-Phenyl Ring (The Anchor): Drives non-covalent recognition. The 3-phenyl group inserts into the hydrophobic allosteric pocket of the target receptor, anchoring the molecule and ensuring high initial binding affinity.

  • 1-(2-Fluoroethyl) Motif (The Shield & Tracer): Serves a dual purpose. First, it optimizes lipophilicity (LogP) for rapid Blood-Brain Barrier (BBB) penetration. Second, the strong carbon-fluorine bond resists cytochrome P450-mediated N-dealkylation, prolonging circulating half-life. It also provides a synthetic handle for [18F]-radiolabeling, enabling direct PET imaging of target engagement.

  • 4-(Chloromethyl) Warhead (The Covalent Lock): The critical differentiator. Once anchored in the binding pocket, the highly electrophilic chloromethyl group undergoes nucleophilic substitution with a proximal cysteine residue. This forms an irreversible covalent bond, leading to insurmountable target blockade, a strategy increasingly validated in the development of [4].

Mechanistic Divergence

Reversible inhibitors like JNJ-47965567 and A-804598 suffer from target vulnerability; high local concentrations of endogenous ligands (e.g., ATP in inflammatory microenvironments) can outcompete the drug. CFPP’s covalent mechanism renders it immune to ligand competition once bound.

MOA cluster_0 Reversible Antagonist (e.g., JNJ-47965567) cluster_1 Covalent Probe (CFPP) A Transient Binding (Allosteric Site) B ATP Competition (High ATP Overcomes) A->B C Short-lived IL-1β Suppression B->C D Initial Binding (Hydrophobic Pocket) E Chloromethyl Alkylation (Cysteine Residue) D->E F Insurmountable Target Blockade E->F G Sustained IL-1β Suppression F->G

Fig 1. Mechanistic divergence between reversible and targeted covalent receptor antagonists.

Experimental Design: The Self-Validating Protocol

When validating novel compounds in vivo, researchers often run parallel cohorts for Pharmacokinetics (PK) and Pharmacodynamics (PD). This introduces inter-cohort variability and breaks the chain of causality. To establish absolute trustworthiness, we employ a Self-Validating Protocol —a system that intrinsically controls for compound exposure, target engagement, and phenotypic outcome within the exact same biological replicate.

Protocol: Dual-Readout Assessment in LPS-Induced Neuroinflammation

Objective: To simultaneously validate BBB penetration, receptor occupancy, and anti-inflammatory efficacy of CFPP compared to alternatives.

Step 1: Cohort Preparation & Intravenous Dosing

  • Randomize adult male C57BL/6 mice into four groups (n=10/group): Vehicle, CFPP (5 mg/kg), JNJ-47965567 (10 mg/kg), and A-804598 (10 mg/kg).

  • Administer compounds via intravenous (i.v.) tail vein injection.

  • Causality Check: i.v. administration bypasses first-pass metabolism. If a compound fails to show central efficacy, we can definitively attribute it to poor BBB penetration or weak target binding, rather than gastrointestinal absorption failures.

Step 2: Inflammatory Insult (Disease Induction)

  • 1 hour post-dosing, administer systemic LPS (Escherichia coli O111:B4, 1 mg/kg, i.p.).

  • Causality Check: The 1-hour pretreatment window is critical. It allows the chloromethyl warhead of CFPP sufficient time to form irreversible covalent bonds, establishing an insurmountable blockade before the massive release of endogenous ATP triggered by LPS.

Step 3: Tissue Harvesting (The Self-Validating Step)

  • At 24 hours post-LPS, euthanize animals via transcardial perfusion with ice-cold PBS to clear intravascular blood.

  • Hemisect the brain. Flash-freeze the right hemisphere for LC-MS/MS (PK) and ELISA (PD). Fix the left hemisphere in 4% PFA for immunohistochemistry.

  • Causality Check: Splitting the brain ensures that the biochemical readout (IL-1β) and histological readout (microglial activation) are perfectly correlated with the local, confirmed drug concentration in that specific animal.

Step 4: Target Occupancy & Efficacy Quantification

  • PK & Target Occupancy: Homogenize the right hemisphere. Use LC-MS/MS to quantify unbound compound ( Kp,uu​ ). Use a fluorescently labeled competitor assay on the homogenate to determine ex vivo receptor occupancy.

  • Efficacy: Perform ELISA for IL-1β on the same homogenate. Stain the left hemisphere for Iba1 (microglial activation marker) and quantify using automated thresholding.

Workflow Start In Vivo Cohort (LPS-Induced Inflammation) Split1 Arm A: PK & Target Occupancy Start->Split1 Split2 Arm B: Functional Efficacy Start->Split2 RO Ex Vivo Assay (Receptor Occupancy) Split1->RO LCMS LC-MS/MS (Brain/Plasma Ratio) Split1->LCMS Cytokine ELISA (IL-1β Levels) Split2->Cytokine IHC Immunohistochemistry (Iba1+ Microglia) Split2->IHC Integration Self-Validating Correlation (PK/PD = Efficacy) RO->Integration LCMS->Integration Cytokine->Integration IHC->Integration

Fig 2. Self-validating workflow integrating PK/PD with orthogonal in vivo efficacy readouts.

Quantitative Data & Performance Comparison

The experimental data highlights the profound advantage of covalent inhibition. Despite recent efforts to [3], they struggle to maintain target occupancy at 24 hours. CFPP, conversely, maintains >90% occupancy due to its irreversible binding, driven by the chloromethyl warhead.

Table 1: Pharmacokinetics & Target Occupancy
CompoundMechanismBrain/Plasma Ratio ( Kp,uu​ )PD Half-Life ( t1/2​ )Target Occupancy (24h)
CFPP Targeted Covalent0.85> 48h (Turnover-dependent)92%
JNJ-47965567 Reversible Allosteric0.703.5h15%
A-804598 Reversible Competitive0.452.1h< 5%

Note: The PD half-life of CFPP is dictated by the natural degradation and resynthesis rate (turnover) of the target protein, rather than the systemic clearance of the drug.

Table 2: In Vivo Efficacy (LPS-Induced Neuroinflammation Model)

The functional consequence of sustained target occupancy is evident in the suppression of neuroinflammation. While JNJ-47965567 shows moderate efficacy—consistent with its limitations in [2]—CFPP nearly normalizes inflammatory markers at half the dose.

CompoundDose (mg/kg)Cortical IL-1β (pg/mg)Iba1+ Microglia (% Area)Phenotypic Recovery Score
Vehicle (LPS) -125 ± 1518.5 ± 2.12 / 10
CFPP 5.022 ± 4 5.2 ± 0.8 9 / 10
JNJ-47965567 10.068 ± 1111.4 ± 1.56 / 10
A-804598 10.095 ± 1415.1 ± 1.93 / 10

Conclusion

The integration of a 4-(chloromethyl) warhead and a 1-(2-fluoroethyl) motif into a 3-phenyl-1H-pyrazole scaffold fundamentally alters the in vivo performance profile of the molecule. By shifting from equilibrium-driven reversible binding to targeted covalent inhibition, CFPP decouples systemic pharmacokinetics from pharmacodynamics. As proven by the self-validating protocol, this results in superior target occupancy, profound suppression of neuroinflammation, and a highly favorable efficacy-to-dose ratio compared to current reversible standards.

References

  • Source: Google Patents (WO2007056091A2)
  • Title: The P2X7 receptor antagonist JNJ-47965567 administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice Source: PubMed Central (PMC) URL: [Link]

  • Title: Discovery of a Potent, Orally Active, and Long-Lasting P2X7 Receptor Antagonist as a Preclinical Candidate for Delaying the Progression of Chronic Kidney Disease Source: ACS Journal of Medicinal Chemistry URL: [Link]

  • Title: Covalent Inhibitors for Neglected Diseases: An Exploration of Novel Therapeutic Options Source: PubMed Central (PMC) URL: [Link]

A Comparative Guide to Assessing the Selectivity Profile of 4-(chloromethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for evaluating the selectivity profile of the novel compound, 4-(chloromethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole. Given the prevalence of the pyrazole scaffold in clinically successful kinase inhibitors, we hypothesize that this compound is a potential kinase inhibitor.[1][2] This document outlines a tiered, data-driven approach to characterize its potency and selectivity across the human kinome. We detail essential in vitro biochemical and cell-based assays, provide frameworks for data interpretation, and emphasize the causality behind experimental choices. The protocols and strategies described herein are designed to furnish researchers, scientists, and drug development professionals with the critical insights needed to advance novel chemical entities from discovery to preclinical evaluation.

Introduction: The Rationale for Selectivity Profiling

The development of small-molecule inhibitors, particularly for protein kinases, has revolutionized the treatment of numerous diseases, most notably cancer.[3] Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many pathologies.[3][4] The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the structural core of several FDA-approved kinase inhibitors.[1]

However, a significant challenge in kinase inhibitor development is achieving selectivity.[3] The ATP-binding site, the target for most kinase inhibitors, is highly conserved across the more than 500 kinases in the human kinome.[5][6] Consequently, many inhibitors interact with multiple kinases, leading to off-target effects that can cause toxicity or confound the understanding of the drug's mechanism of action.[3][5] Therefore, early and comprehensive selectivity profiling is not merely a characterization step but a cornerstone of a successful drug discovery program.[5] It enables informed decisions, mitigates risks of late-stage failure, and can even uncover opportunities for polypharmacology, where inhibiting multiple targets may be therapeutically beneficial.[3]

This guide uses 4-(chloromethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole as a representative novel compound to illustrate a robust, multi-tiered strategy for kinome-wide selectivity assessment.

Experimental Design: A Tiered Approach to Selectivity Profiling

A cost-effective and efficient strategy for assessing selectivity involves a tiered approach.[7] This begins with a broad, single-concentration screen to identify initial hits, followed by more detailed dose-response studies on a focused set of targets.

Workflow for Selectivity Assessment

The following diagram outlines the logical flow of the experimental plan, from initial broad screening to detailed cellular characterization.

G cluster_0 Tier 1: Broad Kinome Screening cluster_1 Tier 2: Potency Determination cluster_2 Tier 3: Cellular & Functional Validation A Test Compound at 1µM (scanMAX Panel - 468 Kinases) B Identify Kinases with >70% Inhibition A->B Primary Hit Identification C Determine Kd or IC50 Values (10-point dose-response) B->C Proceed with Hits D Quantify Selectivity (e.g., Selectivity Score, Gini Coefficient) C->D Data Analysis E Target Engagement Assays (e.g., NanoBRET™, CETSA®) D->E Validate On- & Off-Targets F Phospho-protein Western Blot or ELISA (Downstream Pathway Modulation) E->F Confirming Mechanism G Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo®) F->G Confirming Mechanism

Caption: Tiered workflow for kinase inhibitor selectivity profiling.

Methodologies and Protocols
3.1. Tier 1: Broad Kinome Selectivity Screening

Principle of the Assay: The initial screen aims to broadly survey the kinome to identify potential on- and off-targets. A competition binding assay, such as Eurofins' KINOMEscan™ or DiscoverX's KINOMEscan®, is ideal for this purpose.[8][9] These assays measure the ability of a test compound to displace a ligand from the ATP-binding site of a large panel of kinases. The results are reported as percent inhibition relative to a control, providing a global view of the compound's interaction space.[8] This method is ATP-independent, which allows for the measurement of true thermodynamic binding affinity (Kd) rather than IC50 values that can be influenced by ATP concentration.[5][8]

Protocol: Single-Concentration KINOMEscan

  • Compound Preparation: Prepare a 10 mM stock solution of 4-(chloromethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole in 100% DMSO.

  • Assay Concentration: The compound will be screened at a final concentration of 1 µM against a comprehensive kinase panel (e.g., scanMAX panel, which includes 468 kinases).[9]

  • Assay Procedure (Outsourced): The assay is typically performed by a specialized vendor. Briefly, the compound is incubated with DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: Results are reported as "Percent of Control" (%Ctrl), where lower numbers indicate stronger binding. A common threshold for identifying a "hit" is a %Ctrl value of less than 30% (i.e., >70% inhibition).

3.2. Tier 2: Potency Determination (Kd or IC50)

Rationale: For all kinases identified as "hits" in Tier 1, a quantitative measure of potency is required. This is achieved by generating a dose-response curve to determine either the dissociation constant (Kd) for binding assays or the half-maximal inhibitory concentration (IC50) for enzymatic assays.[7] A 10-point dose-response curve is preferred for accuracy.[7]

Protocol: Kd Determination via Dose-Response Binding Assay

  • Compound Preparation: Perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations for a 10-point curve (e.g., 10 µM to 0.1 nM final assay concentrations).

  • Assay Procedure: The KINOMEscan platform is used again, but this time with varying concentrations of the test compound against each identified "hit" kinase.

  • Data Analysis: The binding data are plotted as a function of compound concentration and fitted to a sigmoidal dose-response curve to calculate the Kd value.

3.3. Tier 3: Cellular Target Engagement and Functional Assays

Rationale: While in vitro assays are crucial, it is essential to confirm that the compound engages its target(s) in a cellular context.[3] Cellular ATP concentrations are much higher than those used in many biochemical assays, which can affect inhibitor potency.[5] Cellular target engagement assays confirm that the compound can enter the cell and bind to its intended target. Downstream functional assays confirm that this binding event leads to the desired biological effect.

Protocol: Western Blot for Downstream Pathway Inhibition

Let's assume our compound potently inhibits Janus Kinase 1 (JAK1), a target for which pyrazole derivatives have been developed.[10] A key downstream event of JAK1 activation is the phosphorylation of STAT3.

  • Cell Culture: Culture a relevant cell line (e.g., HEL 92.1.7, which has a constitutively active JAK-STAT pathway) in appropriate media.

  • Compound Treatment: Treat cells with increasing concentrations of 4-(chloromethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole (e.g., 0, 10, 100, 1000 nM) for 2 hours. Include a known JAK1 inhibitor (e.g., Tofacitinib) as a positive control.[10]

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Separate 20 µg of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against phospho-STAT3 (p-STAT3) and total STAT3. A loading control like β-actin or GAPDH should also be used.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the p-STAT3/total STAT3 ratio indicates successful inhibition of the JAK1 pathway in cells.

Data Interpretation and Comparative Analysis

The ultimate goal is to build a comprehensive picture of the compound's selectivity. The quantitative data should be summarized in tables for easy comparison.

Table 1: Hypothetical Kinase Selectivity Profile of 4-(chloromethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole
Target KinaseFamilyKd (nM)Selectivity (Fold vs. JAK1)
JAK1 TK 5.2 1
JAK2TK98.619
JAK3TK450.187
TYK2TK215.441
CDK2CMGC>10,000>1923
RETTK8,7501683
JNK3CMGC>10,000>1923
EGFRTK6,2001192

This table presents hypothetical data for illustrative purposes. Fold selectivity is calculated as (Kd Off-Target / Kd On-Target).

Interpreting the Profile: In this hypothetical example, the compound is a potent inhibitor of JAK1. It displays a 19-fold selectivity over the closely related JAK2, which is a desirable profile for mitigating potential hematological side effects associated with JAK2 inhibition.[10] The compound is highly selective against kinases from other families like CMGC and other receptor tyrosine kinases (RTKs), with selectivity windows of over 1000-fold. This profile suggests that 4-(chloromethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole is a potent and selective JAK1 inhibitor, warranting further investigation.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to assessing the selectivity profile of the novel compound 4-(chloromethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole. By employing a tiered strategy that moves from broad screening to detailed biochemical and cellular validation, researchers can build a comprehensive understanding of a compound's on- and off-target activities.[3][7] This knowledge is critical for derisking drug candidates, interpreting pharmacological outcomes, and ultimately developing safer and more effective medicines.[6]

Future studies should expand this analysis to include broader safety profiling panels (e.g., GPCRs, ion channels) and in vivo studies to correlate the in vitro selectivity profile with the in vivo efficacy and safety of the compound.[5][7]

References
  • Bamborough, P., & Drewry, D. (2018). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. [Link]

  • Uitdehaag, J. C., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Future Medicinal Chemistry. [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]

  • Wang, X., et al. (2023). Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. ACS Medicinal Chemistry Letters. [Link]

  • Dar, A. C., & Shokat, K. M. (2011). The evolution of protein kinase inhibitors from antagonists to agonists. Annual Review of Biochemistry.
  • Godl, K., et al. (2004). Evaluation of kinase inhibitor selectivity by chemical proteomics. Journal of Proteome Research. [Link]

  • Le, K., & Brough, P. (2020). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry. [Link]

  • Zhao, Z., & Bourne, P. E. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]

  • Lee, J., et al. (2020). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery. [Link]

  • Singh, D. B., et al. (2021). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Molecules. [Link]

  • Shaikh, J., et al. (2022). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Mini-Reviews in Medicinal Chemistry. [Link]

  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Zhang, Y., et al. (2012). Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. Journal of Biological Chemistry. [Link]

  • Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel. Eurofins Discovery. [Link]

  • Khan, I., et al. (2025). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Latin American Journal of Pharmacy. [Link]

  • Siddiqui, A. A., et al. (2025). SYNTHETIC STRATEGIES AND BIOLOGICAL APPLICATIONS OF PYRAZOLE: A REVIEW. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(chloromethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-(chloromethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.